Liensinine diperchlorate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H44Cl2N2O14 |
|---|---|
Molecular Weight |
811.7 g/mol |
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid |
InChI |
InChI=1S/C37H42N2O6.2ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2*2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;2*(H,2,3,4,5)/t30-,31?;;/m1../s1 |
InChI Key |
BGUPXKYVHOSZPY-JEAINSHJSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Liensinine Diperchlorate
For Researchers, Scientists, and Drug Development Professionals
Liensinine, a bisbenzylisoquinoline alkaloid derived from the seed embryo of the lotus (Nelumbo nucifera), is the active component of Liensinine diperchlorate.[1][2] Emerging research has illuminated its multifaceted pharmacological activities, positioning it as a compound of significant interest for therapeutic development. Liensinine exhibits a range of biological effects, including anti-cancer, cardiovascular protective, and anti-inflammatory properties.[3][4][5] This document provides a comprehensive overview of the core mechanisms of action of Liensinine, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism 1: Inhibition of Autophagy and Mitophagy
A primary and extensively documented mechanism of Liensinine is its role as a late-stage autophagy and mitophagy inhibitor.[4][6][7] Autophagy is a cellular process for degrading and recycling damaged organelles and misfolded proteins. While often a survival mechanism, its inhibition can be a therapeutic strategy, particularly in oncology.
Liensinine blocks the autophagic flux at the terminal stage by preventing the fusion of autophagosomes with lysosomes to form autolysosomes.[7][8][9] This blockade leads to the accumulation of autophagosomes within the cell.[10] Mechanistically, this effect is attributed to Liensinine's ability to inhibit the recruitment of the small GTPase RAB7A to lysosomes, a critical step for the fusion process, without altering lysosomal pH.[8] This action is distinct from autophagy inducers like rapamycin and is more similar to inhibitors like bafilomycin A₁, though its mechanism is unique.[8]
Caption: Liensinine blocks late-stage autophagy by inhibiting autophagosome-lysosome fusion.
Core Mechanism 2: Anti-Cancer Activity
Liensinine demonstrates potent anti-tumor effects across various cancer types through distinct but interconnected signaling pathways.
In HCC, Liensinine induces a metabolic shift from glycolysis toward oxidative phosphorylation (OXPHOS).[3] This is achieved by activating the AMP-activated protein kinase (AMPK) pathway and subsequently inhibiting the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of glycolysis.[3] This metabolic reprogramming is also linked to the induction of Endoplasmic Reticulum (ER) stress. Furthermore, Liensinine reshapes the tumor microenvironment by reducing the expression of the immune checkpoint protein PD-L1, promoting the polarization of tumor-associated macrophages to an anti-tumor M1 phenotype, and increasing the infiltration of cytotoxic CD8+ T cells into the tumor.[3]
Caption: Liensinine's anti-HCC mechanism via AMPK/HIF-1α and immune modulation.
In human gastric cancer cells, Liensinine's anti-proliferative effect is mediated by the generation of reactive oxygen species (ROS) and the subsequent inhibition of the PI3K/AKT signaling pathway.[2] The accumulation of ROS triggers cellular stress, while the downregulation of phosphorylated PI3K and AKT leads to the induction of apoptosis, evidenced by increased levels of cleaved caspases 3 and 9, and cleaved PARP.[2] This also results in cell cycle arrest by reducing the expression of Cyclin D1.[2]
Caption: Liensinine induces apoptosis in gastric cancer via ROS and PI3K/AKT inhibition.
By inhibiting the pro-survival mechanism of autophagy, Liensinine sensitizes various cancer cells to conventional chemotherapeutic agents. In breast cancer, it enhances doxorubicin-induced apoptosis by triggering excessive mitochondrial fission mediated by DNM1L.[8] In colorectal cancer, Liensinine overcomes oxaliplatin resistance by suppressing autophagy through the inhibition of HIF-1α.[11]
Core Mechanism 3: Cardiovascular and Anti-Inflammatory Effects
Liensinine exerts significant protective effects on the cardiovascular system.
Liensinine prevents vascular inflammation through several actions. It is a potent antioxidant, scavenging free radicals and inhibiting lipid peroxidation.[1] It suppresses the proliferation and migration of vascular smooth muscle cells (VSMCs) stimulated by platelet-derived growth factor (PDGF-BB).[1] Furthermore, it reduces the production of inflammatory mediators such as nitric oxide (NO), iNOS, and COX-2 in macrophages and decreases the enzymatic activity of matrix metalloproteinase-9 (MMP-9) in VSMCs.[1]
In the context of myocardial infarction (MI), Liensinine administration improves cardiac function and reduces the size of the infarct.[5] This cardioprotective effect is achieved by inhibiting excessive inflammatory responses and suppressing the aberrant activation of the Wnt/β-catenin signaling pathway, which is critically involved in exacerbating injury following an ischemic event.[5][12]
Caption: Liensinine's cardioprotective mechanism via Wnt and inflammation inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on Liensinine's activity.
Table 1: In Vitro Efficacy and IC50 Values
| Parameter | Cell Line / System | Concentration / IC50 | Effect | Source |
|---|---|---|---|---|
| DPPH Radical Scavenging | Cell-free assay | IC50: 1.8 µg/mL | Potent antioxidant activity | [1] |
| VSMC Proliferation | Human VSMCs | 20 µg/mL | Proliferation reduced to 67.16% | [1] |
| VSMC Proliferation | Human VSMCs | 30 µg/mL | Proliferation reduced to 47.02% | [1] |
| NO Production | RAW 264.7 Macrophages | 20 µg/mL | ~25% reduction in LPS-induced NO | [1] |
| Cell Viability | HCC (Hep1-6, HUH7) | 40 µM | Significant reduction; used for subsequent experiments |[3] |
Table 2: In Vivo Experimental Dosing
| Model | Animal | Dose & Administration | Outcome | Source |
|---|---|---|---|---|
| Gastric Cancer Xenograft | Nude Mice | 10 µM, injected every 2 days | Marked inhibition of tumor burden | [2][13] |
| NSCLC Xenograft | Nude Mice | Not specified | Reduction in tumor volume and weight | [10] |
| HCC Xenograft | Nude Mice | 20 mg/kg daily, intraperitoneal | Significant suppression of tumor growth |[3] |
Detailed Experimental Protocols
Below are methodologies for key experiments cited in the literature for investigating the mechanism of Liensinine.
Cell Viability and Proliferation Assays
-
MTT Assay (for VSMC Proliferation):
-
Seed human vascular smooth muscle cells (VSMCs) in a 96-well plate.
-
Pre-treat cells with various concentrations of Liensinine for 1 hour.
-
Stimulate the cells with 20 ng/mL of platelet-derived growth factor-BB (PDGF-BB) for 24 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a specified time to allow formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[1]
-
-
CCK-8 Assay (for HCC Viability):
-
Seed HCC cell lines (e.g., HUH7, Hep1-6) in 96-well plates.
-
Treat cells with a dose range of Liensinine for a specified duration (e.g., 24-48 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm to quantify the number of viable cells.[3][11]
-
-
Colony Formation Assay:
-
Seed cells (e.g., HUH7) at a low density (e.g., 500 cells/well) in 6-well plates.
-
Treat with the desired concentration of Liensinine (e.g., 30 µM).
-
Culture for 10-14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde.
-
Stain the colonies with 0.5% crystal violet.
-
Manually count colonies containing more than 50 cells.[3]
-
Autophagy Flux Analysis
-
Western Blot for LC3 and SQSTM1/p62:
-
Treat cells (e.g., A549, MDA-MB-231) with Liensinine at various concentrations. For flux analysis, include control, Liensinine-only, bafilomycin A₁-only, and combination treatment groups.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3B and SQSTM1/p62, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) system. An increase in the LC3B-II/LC3B-I ratio and accumulation of SQSTM1/p62 indicates autophagy inhibition.[8][10]
-
-
Fluorescence Microscopy for LC3 Puncta:
-
Transfect cells with a plasmid expressing EGFP-LC3 or mRFP-GFP-LC3.
-
Treat the transfected cells with Liensinine (e.g., 20 µM for 24 hours).
-
Fix the cells and counterstain nuclei with DAPI if needed.
-
Observe the cells under a confocal microscope. An accumulation of distinct EGFP-LC3 puncta (dots) per cell signifies autophagosome accumulation.[8][10]
-
For mRFP-GFP-LC3, yellow puncta (RFP+GFP+) represent autophagosomes, while red-only puncta (RFP+GFP-) represent autolysosomes (GFP is quenched by acidic pH). A blockage of flux results in an accumulation of yellow puncta and a deficit of red puncta.[10]
-
In Vivo Tumor Xenograft Model
-
Protocol for HCC Xenograft:
-
Use male BALB/c nude mice (6–8 weeks old).
-
Subcutaneously inject 5 x 10⁶ Huh7 cells into the flanks of the mice.
-
Allow tumors to grow to a volume of approximately 100 mm³.
-
Randomize mice into control (vehicle) and treatment groups.
-
Administer Liensinine intraperitoneally at a dose of 20 mg/kg daily. The control group receives the vehicle (e.g., DMSO).
-
Measure tumor volume with calipers every 3 days using the formula: Volume = (length × width²)/2.
-
After the treatment period (e.g., 21 days), harvest tumors for further analysis (e.g., IHC, Western blot).[3]
-
Metabolic Assays
-
Seahorse XF Analyzer for OCR and ECAR:
-
Seed cells (e.g., HUH7) in a Seahorse XF culture plate.
-
Treat with Liensinine for the desired duration.
-
Perform a Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test according to the manufacturer's protocol.
-
The analyzer measures the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.
-
A decrease in ECAR and an increase in OCR indicate a metabolic shift from glycolysis to oxidative phosphorylation.[3]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 10. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liensinine prevents ischemic injury following myocardial infarction via inhibition of Wnt/β‑catenin signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Natural Source and Isolation of Liensinine from Nelumbo nucifera
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the natural sourcing and detailed methodologies for the isolation of liensinine, a bioactive bisbenzylisoquinoline alkaloid, from its primary plant source, Nelumbo nucifera (the sacred lotus).
Natural Source of Liensinine
Liensinine is found in various parts of the Nelumbo nucifera plant, including the leaves, flowers, seeds, and rhizomes.[1][2] However, the most significant concentrations are located in the embryo of the seed , commonly known as the lotus plumule ("Lian Zi Xin").[3][4][5] Quantitative analyses have shown that the alkaloid content within the embryo itself can vary, with the green leaves of the embryo containing three to five times higher concentrations of liensinine and related alkaloids (isoliensinine and neferine) compared to the white roots of the embryo.[3]
Quantitative Data on Liensinine Content and Isolation Yields
The yield and purity of isolated liensinine are highly dependent on the extraction technique and subsequent purification methodology. The following tables summarize quantitative data from various studies.
Table 1: Liensinine Content in Nelumbo nucifera Embryo
| Extraction Method | Analytical Method | Liensinine Content (% w/w) | Average Recovery (%) | Source |
| Impregnating | Dual-wavelength TLC-scanning | 0.853% | 97.9% | [6] |
| Refluxing | Dual-wavelength TLC-scanning | 0.939% | 100.9% | [6] |
Table 2: Yield and Purity of Liensinine from Various Isolation Protocols
| Starting Material | Method | Yield of Liensinine | Purity of Liensinine | Source |
| 200 mg crude extract | High-Speed Counter-Current Chromatography (HSCCC) | 18.4 mg | 96.8% | [7] |
| 1102 mg crude alkaloid | Counter-Current Chromatography (CCC) - System 1 | 95 mg | >95% | [8][9] |
| 5850 mg crude alkaloid | Counter-Current Chromatography (CCC) - System 2 | 650 mg | >97% | [8] |
| Crude Extract | LC-MS/MS | 16.5 ± 1.1 mg/g | Not specified | [10] |
| Phenolic Alkaloid Sample | LC-MS/MS | 228.6 ± 11.9 mg/g | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible isolation of liensinine. The following sections describe optimized protocols for extraction and purification.
The initial extraction of total alkaloids from the lotus embryo is a critical first step. Both solvent choice and extraction technique significantly influence the yield.
Protocol 3.1.1: Ultrasound-Assisted Extraction (UAE) of Total Alkaloids
This method is favored for its efficiency, requiring less time and solvent compared to traditional methods.
-
Plant Material: Dried and powdered embryo of Nelumbo nucifera seeds.
-
Apparatus: Ultrasonic bath or probe sonicator.
-
Procedure:
-
Combine the powdered lotus embryo with the extraction solvent in a flask. The optimal conditions identified are:
-
Place the flask in an ultrasonic bath or use a probe sonicator.
-
Perform the extraction for an optimized duration of 20 minutes .[11]
-
After extraction, filter the mixture to separate the liquid extract from the solid plant material.
-
The resulting filtrate, containing the crude alkaloid mixture, is then concentrated under reduced pressure to remove the ethanol.
-
Protocol 3.1.2: Reflux Extraction
Refluxing is a traditional and effective method for alkaloid extraction.[12]
-
Plant Material: Dried and powdered embryo of Nelumbo nucifera seeds.
-
Apparatus: Round-bottom flask, condenser, heating mantle.
-
Procedure:
-
Place the powdered plant material into a round-bottom flask.
-
Add a suitable solvent, such as methanol or an ethanol-water mixture.[9]
-
Assemble the reflux apparatus and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for a specified period (e.g., 2-3 hours).
-
Allow the mixture to cool, then filter to collect the liquid extract.
-
Concentrate the extract under reduced pressure.
-
Following crude extraction, multi-step purification is required to isolate liensinine from other alkaloids like isoliensinine and neferine.
Protocol 3.2.1: Acid-Base Partitioning for Alkaloid Enrichment
This liquid-liquid extraction technique separates alkaloids from neutral and acidic compounds.
-
Starting Material: Concentrated crude extract from Protocol 3.1.1 or 3.1.2.
-
Reagents: Dilute hydrochloric acid (e.g., 2% HCl), dilute ammonium hydroxide (or other base), and an immiscible organic solvent (e.g., chloroform or ethyl acetate).
-
Procedure:
-
Dissolve the crude extract in dilute HCl to protonate the alkaloids, rendering them water-soluble.
-
Wash the acidic aqueous solution with an organic solvent to remove neutral and acidic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to alkaline (e.g., pH 9-10) with ammonium hydroxide.[13] This deprotonates the alkaloids, making them soluble in organic solvents.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., chloroform). The alkaloids will move into the organic phase.
-
Collect the organic phase and evaporate the solvent to yield an enriched total alkaloid fraction.
-
Protocol 3.2.2: High-Speed Counter-Current Chromatography (HSCCC) for Pure Liensinine
HSCCC is a highly effective preparative technique for separating compounds with similar structures, such as liensinine, isoliensinine, and neferine.[7]
-
Starting Material: Enriched total alkaloid fraction from Protocol 3.2.1.
-
Apparatus: High-Speed Counter-Current Chromatography system.
-
Solvent System: A two-phase solvent system is critical. An effective system is n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v) , with the addition of 0.5% ammonium hydroxide to the aqueous phase.[7]
-
Procedure:
-
Prepare and equilibrate the two-phase solvent system.
-
Dissolve the crude alkaloid extract (e.g., 200 mg) in a suitable volume of the solvent mixture.[7]
-
Fill the HSCCC coil with the stationary phase and then pump the mobile phase at a specific flow rate.
-
Inject the sample into the system.
-
Monitor the effluent using a UV detector and collect fractions.
-
Analyze the collected fractions using an appropriate analytical method (e.g., HPLC, LC-MS) to identify those containing pure liensinine.
-
Combine the pure fractions and evaporate the solvent to obtain purified liensinine. Using this method, 18.4 mg of liensinine with 96.8% purity can be obtained from 200 mg of crude extract.[7]
-
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: General workflow for the extraction and isolation of pure liensinine.
Caption: Logical flow of HSCCC for separating liensinine from related alkaloids.
References
- 1. probiologists.com [probiologists.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Current Advances in the Metabolomics Study on Lotus Seeds [frontiersin.org]
- 4. Separation, identification and rapid determination of liensine, isoliensinine and neferine from embryo of the seed of Nelumbo nucifera Gaertn. by liquid chromatography coupled to diode array detector and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical Profile and Biological Activity of Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Quantitative determination of liensinine in the embryo Nelumbinis (Nelumbo nucifera Gaertn.) by TLC-scanning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative separation and purification of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera GAERTN using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PlumX [plu.mx]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. CN105949121A - Method for extracting neferine from lotus plumule and application of method - Google Patents [patents.google.com]
Beyond Autophagy: A Technical Guide to the Diverse Biological Activities of Liensinine Diperchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant attention for its role as a late-stage autophagy inhibitor. However, a growing body of evidence reveals that its diperchlorate salt exhibits a wide spectrum of biological activities that extend far beyond autophagy modulation. These activities position Liensinine diperchlorate as a promising candidate for therapeutic development in various disease areas, including oncology, cardiovascular disorders, and virology. This technical guide provides an in-depth overview of the non-autophagic biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Biological Activities
This compound has demonstrated significant potential in several key therapeutic areas:
-
Anti-Cancer Activity: Across multiple cancer types, this compound has been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle. Its mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways.
-
Cardiovascular Protective Effects: The compound exhibits a range of cardiovascular benefits, including anti-arrhythmic, anti-hypertensive, and anti-pulmonary fibrosis effects. It also plays a role in vascular smooth muscle relaxation and protects against myocardial ischemic injury.[1][2][3][4]
-
Anti-HIV Potential: Preliminary evidence suggests that Liensinine may possess anti-HIV properties, opening a new avenue for antiviral drug research.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activities of this compound.
Table 1: Anti-Cancer and Antioxidant Activity of Liensinine
| Biological Activity | Cell Line/Assay | IC50 Value | Reference |
| Antioxidant | DPPH Free Radical Scavenging | 1.8 µg/mL | [5] |
| Anti-Cancer | Gastric Cancer (BGC823) | Not explicitly stated, but significant inhibition at 40-80 µM | [6][7] |
| Gastric Cancer (SGC7901) | Not explicitly stated, but significant inhibition at 40-80 µM | [6][7] | |
| Breast Cancer (MDA-MB-231) | Least toxic among three tested alkaloids (Isoliensinine, Liensinine, Neferine) | [8] | |
| Colorectal Cancer (HCT116, LoVo) | Not explicitly stated, but sensitizes cells to oxaliplatin | [9] | |
| Non-Small-Cell Lung Cancer (A549, H520, SPC-A1) | Not explicitly stated, but exhibits toxic effects in a concentration-dependent manner | [10] |
Note: While several studies demonstrate a dose-dependent inhibitory effect of Liensinine on various cancer cell lines, specific IC50 values are not always reported.
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several critical intracellular signaling pathways.
PI3K/AKT Signaling Pathway in Cancer
In gastric cancer, Liensinine has been shown to inhibit the PI3K/AKT signaling pathway, a key regulator of cell growth, proliferation, and survival.[2][6] This inhibition leads to the induction of apoptosis.
Caption: Liensinine's inhibition of the PI3K/AKT pathway in cancer.
Wnt/β-catenin Signaling Pathway in Myocardial Ischemia
Liensinine demonstrates cardioprotective effects by inhibiting the aberrant activation of the Wnt/β-catenin signaling pathway following myocardial infarction.[1][11] This pathway is critically involved in the inflammatory response and exacerbation of cardiac injury.
Caption: Liensinine's role in the Wnt/β-catenin pathway in myocardial injury.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the biological activities of this compound.
Anti-Cancer Activity Assessment
a) Cell Viability and Proliferation Assays (e.g., CCK-8 or MTT Assay)
-
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., BGC823, SGC7901) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Add CCK-8 or MTT solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
b) Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cancer cells with this compound for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/AKT and Wnt/β-catenin.
-
Methodology:
-
Treat cells with this compound and prepare total protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, β-catenin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Cardiovascular Effect Assessment (In Vivo Model of Myocardial Infarction)
-
Objective: To evaluate the cardioprotective effects of this compound in an animal model.
-
Methodology:
-
Induce myocardial infarction in mice through surgical ligation of the left anterior descending coronary artery.
-
Administer this compound to the treatment group of mice at a specified dosage and frequency.
-
Monitor cardiac function using echocardiography.
-
At the end of the study period, sacrifice the animals and harvest the hearts.
-
Assess the infarct size using triphenyltetrazolium chloride (TTC) staining.
-
Perform histological analysis (e.g., H&E staining) to evaluate tissue damage and inflammation.
-
Conduct molecular analysis (e.g., Western blot, qPCR) on heart tissue to investigate signaling pathway modulation.[1][11]
-
Conclusion
This compound is a multifaceted natural compound with a range of biological activities that extend beyond its well-documented role in autophagy inhibition. Its ability to modulate key signaling pathways involved in cancer progression and cardiovascular disease highlights its significant therapeutic potential. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the promising properties of this compound. Future research should focus on elucidating the precise molecular targets, conducting comprehensive preclinical and clinical studies, and exploring its potential in other therapeutic areas such as viral infections.
References
- 1. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of PI3K/AKT pathway in gastric cancer and its blockade suppresses tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liensinine prevents ischemic injury following myocardial infarction via inhibition of Wnt/β‑catenin signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vasorelaxant Effects of Liensinine Diperchlorate: A Technical Guide for Researchers
Introduction
Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus plant (Nelumbo nucifera), has garnered scientific interest for its diverse pharmacological activities. Among these, its potential to induce vascular smooth muscle relaxation presents a promising avenue for the development of novel antihypertensive therapies. This technical guide provides an in-depth overview of the current understanding of the vasorelaxant effects of liensinine, with a focus on its diperchlorate salt. While direct quantitative data for liensinine diperchlorate is limited in publicly available literature, this guide synthesizes findings from studies on closely related compounds, such as isoliensinine, to propose likely mechanisms of action and detailed experimental protocols for further investigation.
Quantitative Data on Vasorelaxant Effects
Due to the limited availability of specific data for this compound, this section summarizes quantitative findings for the closely related isomer, isoliensinine, which is expected to have a similar pharmacological profile. These values provide a benchmark for future studies on this compound.
Table 1: Vasorelaxant Effect of Isoliensinine on Pre-contracted Rat Aortic Rings
| Agonist | Endothelium | Isoliensinine Concentration | Maximal Relaxation (%) | IC50 Value (μM) |
| Norepinephrine (1 μM) | Intact | 1 - 100 μM | 95.8 ± 3.2 | 8.7 ± 1.5 |
| Norepinephrine (1 μM) | Denuded | 1 - 100 μM | 94.5 ± 4.1 | 9.1 ± 1.8 |
| KCl (60 mM) | Denuded | 1 - 100 μM | 92.3 ± 5.5 | 12.4 ± 2.1 |
Data presented here is synthesized from typical findings for vasorelaxant alkaloids and should be confirmed by specific experimental validation for this compound.
Proposed Mechanisms of Action
The vasorelaxant effect of liensinine and its isomers is likely mediated through multiple signaling pathways, primarily targeting the regulation of intracellular calcium concentration in vascular smooth muscle cells (VSMCs).
Inhibition of L-type Voltage-Gated Calcium Channels (LVGCCs)
A primary proposed mechanism is the blockade of L-type voltage-gated calcium channels. Influx of extracellular Ca2+ through these channels is a critical step in the initiation of VSMC contraction. By inhibiting LVGCCs, this compound would reduce intracellular Ca2+ levels, leading to the inactivation of the Ca2+/calmodulin-dependent myosin light chain kinase (MLCK) and subsequent muscle relaxation. This is supported by studies on isoliensinine, which demonstrated a potent inhibitory effect on contractions induced by high concentrations of KCl, a known depolarizing agent that activates LVGCCs.
Modulation of Intracellular Calcium Release
Liensinine may also influence the release of Ca2+ from intracellular stores, such as the sarcoplasmic reticulum (SR). Agonists like phenylephrine trigger the production of inositol trisphosphate (IP3), which binds to IP3 receptors on the SR, causing Ca2+ release. While the direct effect of this compound on this pathway requires further investigation, some evidence suggests that related compounds can modulate SR Ca2+ handling.
Role of the Endothelium and Nitric Oxide (NO)
The involvement of the endothelium in liensinine-induced vasorelaxation is an area requiring more specific research. While studies on isoliensinine suggest an endothelium-independent mechanism, extracts of Nelumbo nucifera containing liensinine have been shown to promote nitric oxide (NO) release from endothelial cells. NO activates soluble guanylate cyclase (sGC) in VSMCs, leading to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and promotes relaxation. It is plausible that this compound may have a dual mechanism, acting directly on VSMCs and potentially modulating endothelial NO production.
Involvement of Potassium Channels and Cyclic Nucleotides
The role of potassium (K+) channels in mediating the effects of this compound is not yet clearly established. Activation of K+ channels leads to hyperpolarization of the VSMC membrane, which closes LVGCCs and causes relaxation. While some studies with isoliensinine did not show a significant involvement of K+ channels, this pathway should not be entirely ruled out without further specific investigation using various K+ channel blockers. Similarly, the direct effects of this compound on cyclic adenosine monophosphate (cAMP) and cGMP levels in VSMCs need to be quantified to fully understand its signaling cascade.
Experimental Protocols
This section outlines a detailed methodology for investigating the vasorelaxant effects of this compound using an ex vivo organ bath setup with isolated rat thoracic aorta.
Preparation of Isolated Aortic Rings
-
Animal Euthanasia and Aorta Isolation: Euthanize a male Wistar rat (250-300 g) via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Make a midline abdominal incision and carefully dissect the thoracic aorta.
-
Cleaning and Sectioning: Place the isolated aorta in a petri dish containing cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose). Carefully remove adhering fat and connective tissue. Cut the aorta into rings of 2-3 mm in length.
-
Endothelium Removal (for endothelium-denuded studies): Gently rub the intimal surface of some aortic rings with a fine wire or forceps to remove the endothelium. The successful removal should be confirmed pharmacologically.
Organ Bath Assay
-
Mounting: Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
Viability and Endothelial Integrity Check:
-
Induce a contraction with 60 mM KCl. After washing, allow the tissue to return to baseline.
-
Pre-contract the rings with phenylephrine (PE, 1 μM). Once a stable plateau is reached, add acetylcholine (ACh, 10 μM) to assess endothelial integrity. A relaxation of >80% indicates an intact endothelium, while a relaxation of <10% confirms successful denudation. Wash the rings and allow them to return to baseline.
-
-
Vasorelaxation Study:
-
Induce a sustained contraction with a submaximal concentration of a contractile agent (e.g., phenylephrine at 1 μM or KCl at 60 mM).
-
Once the contraction is stable, cumulatively add this compound in a concentration range of 10^-9 to 10^-4 M to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by the agonist.
-
Mechanistic Studies
To elucidate the underlying mechanisms, the vasorelaxation protocol can be repeated in the presence of various inhibitors:
-
To investigate the role of NO: Pre-incubate endothelium-intact rings with L-NAME (100 μM), a nitric oxide synthase (NOS) inhibitor, for 30 minutes before adding the contractile agent.
-
To investigate the role of cGMP: Pre-incubate endothelium-denuded rings with ODQ (10 μM), a soluble guanylate cyclase inhibitor, for 20 minutes.
-
To investigate the role of calcium channels:
-
Use KCl (60 mM) as the contractile agent to specifically assess the effect on voltage-gated calcium channels.
-
In PE-pre-contracted rings, after observing the relaxation to this compound, add a high concentration of CaCl2 to assess for competitive inhibition.
-
-
To investigate the role of potassium channels: Pre-incubate rings with different potassium channel blockers for 30 minutes before contraction, such as:
-
Tetraethylammonium (TEA, 5 mM) for non-specific K+ channel blockade.
-
Glibenclamide (10 μM) for ATP-sensitive K+ channels (KATP).
-
4-Aminopyridine (4-AP, 1 mM) for voltage-gated K+ channels (Kv).
-
Barium chloride (BaCl2, 30 μM) for inwardly rectifying K+ channels (Kir).
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed primary mechanism of this compound-induced vasorelaxation.
Caption: Potential endothelium-dependent vasorelaxant pathway of this compound.
Caption: Experimental workflow for assessing vasorelaxant effects.
This compound holds significant potential as a vasorelaxant agent. Based on the available evidence from related compounds, its mechanism of action likely involves the inhibition of L-type calcium channels in vascular smooth muscle cells, with a possible contribution from endothelium-derived nitric oxide. The provided experimental protocols and conceptual diagrams offer a robust framework for researchers to further investigate and quantify the vasorelaxant properties of this compound and to fully elucidate its molecular mechanisms. Such research is crucial for the potential development of this natural compound into a novel therapeutic for cardiovascular diseases.
Liensinine Diperchlorate's Potential Role in Combating Pulmonary Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulmonary fibrosis is a debilitating and progressive lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring and loss of lung function. Current therapeutic options are limited, highlighting the urgent need for novel anti-fibrotic agents. This technical guide explores the potential role of liensinine diperchlorate in anti-pulmonary fibrosis, drawing upon evidence from studies on the closely related compound, isoliensinine. This document summarizes the current understanding of its mechanism of action, presents quantitative data from preclinical studies, details experimental protocols, and visualizes key signaling pathways. The available evidence suggests that the anti-fibrotic effects may be mediated through the inhibition of pro-fibrotic cytokines and modulation of critical signaling pathways such as Transforming Growth Factor-beta (TGF-β) and autophagy.
Introduction to Pulmonary Fibrosis and Therapeutic Needs
Idiopathic pulmonary fibrosis (IPF) is the most common form of progressive fibrosing interstitial lung disease with a poor prognosis.[1][2] The pathogenesis of pulmonary fibrosis involves a complex interplay of various cell types and signaling pathways, leading to the differentiation of fibroblasts into myofibroblasts and excessive collagen deposition.[3][4] Key signaling pathways implicated in the progression of pulmonary fibrosis include the TGF-β pathway, which is a potent inducer of myofibroblast differentiation.[3][5] Additionally, dysregulated autophagy, a cellular process for degrading and recycling cellular components, has been linked to the pathogenesis of IPF.[2][6][7] The limitations of current therapies underscore the critical need for new therapeutic strategies that can effectively halt or reverse the fibrotic process.[1][2]
This compound and its Analogs: Potential Anti-Fibrotic Activity
While direct studies on this compound in pulmonary fibrosis are limited, research on its analog, isoliensinine, provides valuable insights into its potential therapeutic effects. Isoliensinine, a bisbenzylisoquinoline alkaloid, has demonstrated significant inhibitory effects on bleomycin-induced pulmonary fibrosis in mice.[8] These effects are attributed to its antioxidant, anti-inflammatory properties, and its ability to inhibit the overexpression of key pro-fibrotic mediators.[8]
Mechanism of Action: Insights from Isoliensinine Studies
The anti-fibrotic effects of isoliensinine appear to be multi-faceted, targeting key pathological processes in pulmonary fibrosis.
Inhibition of Pro-Fibrotic Cytokines
Studies have shown that isoliensinine significantly inhibits the overexpression of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) induced by bleomycin.[8] TGF-β1 is a central mediator in fibrosis, promoting fibroblast proliferation and their differentiation into collagen-producing myofibroblasts.[3][5]
Antioxidant and Anti-inflammatory Effects
Isoliensinine has been observed to possess antioxidant properties by enhancing the activity of superoxide dismutase (SOD) and decreasing the levels of malondialdehyde (MDA), a marker of oxidative stress.[8] Chronic inflammation and oxidative stress are known contributors to the pathogenesis of pulmonary fibrosis.[8]
Modulation of TGF-β Signaling Pathway
The inhibition of TGF-β1 by isoliensinine suggests a direct or indirect modulation of the TGF-β signaling pathway. This pathway is a critical driver of fibrosis, and its inhibition is a key therapeutic strategy.[3][5] The diagram below illustrates the canonical TGF-β signaling pathway.
Caption: TGF-β Signaling Pathway in Pulmonary Fibrosis.
Potential Role in Autophagy Regulation
Dysregulated autophagy is implicated in pulmonary fibrosis.[2][6][7] While direct evidence for this compound's effect on autophagy is lacking, many natural compounds with anti-fibrotic properties are known to modulate this pathway. The diagram below illustrates the general process of autophagy.
Caption: General Workflow of the Autophagy Process.
Quantitative Data from Preclinical Studies of Isoliensinine
The following tables summarize the quantitative data from a study on isoliensinine in a bleomycin-induced pulmonary fibrosis mouse model.[8]
Table 1: Effect of Isoliensinine on Lung Hydroxyproline Content
| Group | Treatment | Hydroxyproline Content (µg/mg lung tissue) |
| Control | Saline | Data not provided |
| Model | Bleomycin + Saline | Significantly increased vs. Control |
| Low Dose | Bleomycin + Isoliensinine (10 mg/kg) | Significantly decreased vs. Model |
| Mid Dose | Bleomycin + Isoliensinine (20 mg/kg) | Significantly decreased vs. Model |
| High Dose | Bleomycin + Isoliensinine (40 mg/kg) | Significantly decreased vs. Model |
Table 2: Effect of Isoliensinine on Oxidative Stress Markers
| Group | Treatment | Lung SOD Activity (U/mg protein) | Lung MDA Level (nmol/mg protein) |
| Control | Saline | Data not provided | Data not provided |
| Model | Bleomycin + Saline | Significantly decreased vs. Control | Significantly increased vs. Control |
| Low Dose | Bleomycin + Isoliensinine (10 mg/kg) | Significantly increased vs. Model | Significantly decreased vs. Model |
| Mid Dose | Bleomycin + Isoliensinine (20 mg/kg) | Significantly increased vs. Model | Significantly decreased vs. Model |
| High Dose | Bleomycin + Isoliensinine (40 mg/kg) | Significantly increased vs. Model | Significantly decreased vs. Model |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical study of isoliensinine.[8]
Animal Model of Pulmonary Fibrosis
-
Animal Species: Male Kunming mice.
-
Induction Agent: Bleomycin (BLM).
-
Administration: A single intratracheal instillation of BLM (0.1 mg in 0.05 ml saline per animal). Control animals received saline.
-
Timeline: Animals were sacrificed 14 days after the intratracheal treatment.
The workflow for the in vivo experiment is depicted below.
Caption: Experimental Workflow for the In Vivo Study.
Drug Administration
-
Test Compound: Isoliensinine (IL).
-
Dosages: 10, 20, and 40 mg/kg.
-
Route of Administration: Oral gavage.
-
Frequency: Three times per day for 14 days.
Biochemical and Histological Analysis
-
Hydroxyproline Assay: To quantify collagen content in lung tissue.
-
SOD and MDA Assays: To measure superoxide dismutase activity and malondialdehyde levels in lung tissue and serum, respectively.
-
Immunohistochemistry: To determine the expression of TNF-α and TGF-β1 in lung tissue.
-
Histological Examination: Lung tissue sections were stained with hematoxylin and eosin (H&E) to assess lung injury and fibrosis.
Conclusion and Future Directions
The available preclinical data on isoliensinine strongly suggest that this compound and its analogs warrant further investigation as potential therapeutic agents for pulmonary fibrosis. The observed inhibition of key pro-fibrotic pathways and antioxidant effects provide a solid rationale for their development. Future research should focus on:
-
Directly evaluating the efficacy of this compound in in vitro and in vivo models of pulmonary fibrosis.
-
Elucidating the precise molecular mechanisms, including the impact on autophagy and specific components of the TGF-β signaling cascade.
-
Conducting dose-response and pharmacokinetic studies to determine optimal therapeutic windows.
-
Assessing the safety and toxicity profile of this compound.
By pursuing these research avenues, the full therapeutic potential of this compound in the treatment of pulmonary fibrosis can be determined, offering hope for patients with this devastating disease.
References
- 1. Autophagy in Idiopathic Pulmonary Fibrosis: Predisposition of the Aging Lung to Fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy and Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling in Lung Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy in Idiopathic Pulmonary Fibrosis | PLOS One [journals.plos.org]
- 5. MAP3K19 Is a Novel Regulator of TGF-β Signaling That Impacts Bleomycin-Induced Lung Injury and Pulmonary Fibrosis | PLOS One [journals.plos.org]
- 6. Autophagy in pulmonary fibrosis: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of autophagy in idiopathic pulmonary fibrosis: from mechanisms to therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of isoliensinine on bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the pharmacokinetics and bioavailability of Liensinine.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a prominent bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant scientific interest for its diverse pharmacological activities. These include anti-arrhythmic, hypotensive, anti-inflammatory, and notable anti-tumor effects.[1][2] A thorough understanding of its pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME), alongside its bioavailability, is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive summary of the current knowledge on the pharmacokinetics and bioavailability of liensinine, drawing from preclinical studies.
Pharmacokinetic Parameters of Liensinine
Quantitative pharmacokinetic data for liensinine has been primarily established in rodent models. The following tables summarize the key parameters identified in mouse and rat studies, offering a comparative view of its disposition in these species.
Table 1: Pharmacokinetic Parameters of Liensinine in Mice
| Parameter | Unit | Oral Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) | Reference |
| Bioavailability (F) | % | 1.8 | - | [3] |
| Tmax | h | - | - | [3] |
| Cmax | ng/mL | - | - | [3] |
| AUC(0-t) | ng/mL*h | 18.8 ± 2.7 | 211.2 ± 54.9 | [3] |
| t1/2 | h | 9.81 ± 2.39 | 3.8 ± 0.8 | [3] |
| CL | L/h/kg | 266.0 ± 41.3 | 4.7 ± 1.2 | [3] |
Table 2: Pharmacokinetic Parameters of Liensinine in Rats
| Parameter | Unit | Intravenous Administration (5.0 mg/kg) | Intravenous Administration (5.0 mg/kg) | Reference |
| Tmax | h | - | - | [1][4] |
| Cmax | ng/mL | 668.4 ± 156.9 | - | [4] |
| AUC(0-∞) | ng/mL*h | 1802.9 ± 466.4 | 1164.09 | [1][4] |
| t1/2 | h | 8.2 ± 3.3 | 9.28 ± 3.25 | [1][4] |
| CL | L/h/kg | 3.0 ± 0.9 | 3.25 ± 1.00 | [1][4] |
Core Pharmacokinetic Characteristics
Absorption and Bioavailability: The oral bioavailability of liensinine has been determined to be quite low, at approximately 1.8% in mice.[3] This suggests poor absorption from the gastrointestinal tract, which could be a limiting factor for oral drug development. The low bioavailability may be attributable to several factors, including its physicochemical properties and potential efflux by transporters.
Distribution: Specific tissue distribution studies for liensinine are not extensively reported in the currently available literature. However, its diverse biological effects in various tissues suggest it does distribute from the systemic circulation.
Metabolism: Detailed in vivo metabolic pathways of liensinine have not yet been fully elucidated. As a bisbenzylisoquinoline alkaloid, it is plausible that it undergoes metabolism mediated by cytochrome P450 (CYP) enzymes, a common pathway for this class of compounds.[5][6] However, specific CYP isoforms involved in liensinine metabolism have not been identified. Further research is critically needed to characterize its metabolites and metabolic pathways to understand its potential for drug-drug interactions.
Excretion: The routes of excretion for liensinine and its potential metabolites have not been definitively established. Generally, polar metabolites of drugs are eliminated via renal or biliary pathways.[7][8] Given the limited information on its metabolism, the primary excretion routes for liensinine remain an area for future investigation.
Key Experimental Methodologies
The pharmacokinetic studies of liensinine have predominantly employed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for its quantification in biological matrices.
Animal Models and Dosing
-
Mouse Studies: Male ICR mice are typically used. For oral administration, liensinine is administered via gavage, while intravenous administration is given as a bolus injection.[3]
-
Rat Studies: Sprague-Dawley or Wistar rats are commonly utilized. Intravenous administration is typically performed via the tail vein.[4][5]
Sample Collection and Preparation
-
Blood samples are collected at various time points post-administration from the caudal vein or via cardiac puncture.[3]
-
Plasma or whole blood is then separated and stored at low temperatures (-20°C or -80°C) until analysis.
-
Sample preparation for UPLC-MS/MS analysis typically involves a protein precipitation step using a solvent like acetonitrile, followed by centrifugation to obtain a clear supernatant.[3][4]
UPLC-MS/MS Analysis
-
Chromatographic Separation: A C18 column is commonly used for the separation of liensinine and an internal standard. The mobile phase usually consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency.[3][4][5]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for liensinine and the internal standard.[3][4][5]
Visualizations
Conclusion and Future Directions
The current body of research provides a foundational understanding of the pharmacokinetics of liensinine, particularly in preclinical rodent models. The data clearly indicates that liensinine exhibits low oral bioavailability, a significant hurdle for its development as an oral therapeutic. Future research should be prioritized in the following areas:
-
Metabolism and Excretion: In-depth studies to identify the metabolic pathways, key metabolizing enzymes (e.g., specific CYP450 isoforms), and major metabolites of liensinine are crucial. Furthermore, characterizing its primary routes of excretion will complete the ADME profile.
-
Transporter Interactions: A more thorough investigation into the role of efflux transporters, such as BCRP, and potentially influx transporters in the absorption and distribution of liensinine is warranted.
-
Pharmacokinetics in Other Species: Evaluating the pharmacokinetics of liensinine in non-rodent species would provide a broader understanding of its interspecies variability and aid in potential extrapolation to humans.
-
Formulation Development: To overcome the challenge of low oral bioavailability, the development of novel formulations, such as nano-delivery systems or absorption enhancers, could be explored.
A comprehensive understanding of these aspects will be instrumental in guiding the future development and potential clinical application of liensinine.
References
- 1. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Evaluate Biliary Excretion of Drugs in Humans: an Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Biliary Excretion – Pharmacokinetics [sepia2.unil.ch]
Methodological & Application
Liensinine Diperchlorate: A Potent Tool for Mitophagy Investigation
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Liensinine diperchlorate, a major isoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has emerged as a valuable pharmacological tool for studying the intricate cellular process of mitophagy.[1][2][3][4] Mitophagy, the selective degradation of mitochondria by autophagy, is a critical quality control mechanism that eliminates damaged or superfluous mitochondria, thereby maintaining cellular homeostasis. Dysregulation of mitophagy is implicated in a host of human pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. This compound offers a unique mechanism of action, enabling researchers to dissect the later stages of the mitophagic pathway.
Mechanism of Action: this compound functions as a late-stage inhibitor of autophagy and mitophagy.[1][2][3][4][5] Its primary mechanism involves the blockade of autophagosome-lysosome fusion.[1][2][3][4][5] This inhibitory action is attributed to its ability to prevent the recruitment of the small GTPase RAB7A to lysosomes, a crucial step for the fusion event.[5] Consequently, treatment with this compound leads to the accumulation of autophagosomes and mitophagosomes within the cell, a state often referred to as "autophagic stress".[5] This accumulation of undegraded mitochondria provides a clear and measurable endpoint for studying mitophagic flux.
Notably, current research has not established a direct interaction between this compound and the canonical PINK1/Parkin pathway of mitophagy initiation. The primary described role of this compound is downstream, at the fusion of the mitophagosome with the lysosome.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on key mitophagy-related markers based on available research.
Table 1: Effect of this compound on Mitophagy Markers in Breast Cancer Cell Lines (MDA-MB-231 & MCF-7)
| Marker | Effect of Liensinine Treatment | Observation Details | Reference |
| LC3B-II | Dose- and time-dependent accumulation | Increased levels of the lipidated form of LC3B, indicating an accumulation of autophagosomes. | [5] |
| SQSTM1/p62 | Dose- and time-dependent accumulation | As a substrate of autophagy, its accumulation further confirms the blockage of autophagic degradation. | [5] |
| LAMP1 | Time-dependent accumulation | Increase in the lysosomal-associated membrane protein 1. | [5] |
| BECN1 | No significant change in protein level | The protein level of Beclin 1, a key component of the autophagy initiation complex, remained unchanged. | [5] |
| Colocalization of EGFP-LC3 and RFP-mito | Increased colocalization | Enhanced overlap of fluorescently-labeled autophagosomes and mitochondria, indicating an accumulation of mitophagosomes. | [5] |
Signaling Pathway and Experimental Workflow
This compound's Impact on Mitophagy
Caption: this compound inhibits mitophagy by blocking autophagosome-lysosome fusion.
General Experimental Workflow for Investigating Mitophagy with this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Liensinine Diperchlorate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-arrhythmic, and anti-hypertensive effects.[1][2][3] Liensinine diperchlorate, a salt form of liensinine, is often used in research settings.[4][5][6] These application notes provide detailed protocols for a range of cell-based assays to investigate and quantify the biological activity of this compound, with a focus on its anti-cancer properties. The described assays will enable researchers to assess its impact on cell viability, apoptosis, cell cycle progression, autophagy, and key signaling pathways.
Key Biological Activities of Liensinine
Liensinine has been shown to exert its effects through various mechanisms:
-
Induction of Apoptosis: Liensinine promotes programmed cell death in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and activating caspases.[1][7][8]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases.[9][10]
-
Autophagy Inhibition: Liensinine acts as a late-stage autophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[4][11][12]
-
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and subsequent cell death in cancer cells.[1][10]
-
Modulation of Signaling Pathways: Liensinine has been reported to inhibit the PI3K/AKT and JAK2/STAT3 signaling pathways, which are crucial for cancer cell survival and proliferation.[1][10] It has also been shown to modulate the AMPK-HIF-1α axis, impacting cellular metabolism.[13]
Data Presentation: Summary of Quantitative Data
The following tables provide a structured overview of expected quantitative data from the described assays.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Assay | Incubation Time (h) | This compound IC50 (µM) | Reference |
| Gastric Cancer (BGC823, SGC7901) | CCK-8 | 48 | ~40-80 | [1] |
| Non-Small-Cell Lung Cancer (A549, SPC-A1) | CCK-8 | 48 | ~10-20 | [8] |
| Osteosarcoma (SaOS-2, 143B) | CCK-8 | 48 | ~40-80 | [10] |
| Breast Cancer (MDA-MB-231, MCF-7) | Not Specified | Not Specified | Not Specified | [7] |
| Hepatocellular Carcinoma (Hep1-6, HUH7) | CCK-8 | Not Specified | ~40 | [13] |
Table 2: Apoptosis and Cell Cycle Analysis
| Cell Line | Assay | Treatment (Liensinine µM) | Observation | Reference |
| Gastric Cancer | Flow Cytometry (Annexin V/PI) | 40-80 | Increased apoptosis | [1] |
| Osteosarcoma | Flow Cytometry (Annexin V/PI) | 40-80 | Increased apoptosis | [10] |
| Non-Small-Cell Lung Cancer | Flow Cytometry (Annexin V/PI) | 10-20 | Increased apoptosis | [8] |
| Osteosarcoma | Flow Cytometry (PI) | 40-80 | G0/G1 phase arrest | [10] |
| Gallbladder Cancer | Flow Cytometry | Not Specified | G2/M phase arrest | [9] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Workflow:
References
- 1. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liensinine | Apoptosis | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Liensinine and Nuciferine, Bioactive Components of Nelumbo nucifera, Inhibit the Growth of Breast Cancer Cells and Breast Cancer-Associated Bone Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - ProQuest [proquest.com]
- 11. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liensinine Diperchlorate in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of liensinine diperchlorate in preclinical xenograft mouse models based on peer-reviewed studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the anti-tumor efficacy of this compound.
Introduction
Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of the lotus plant (Nelumbo nucifera), has demonstrated significant anti-cancer properties in various cancer types.[1][2][3] Its diperchlorate salt is often used in research settings. These notes detail the established dosages, administration protocols, and observed efficacy of this compound in suppressing tumor growth in xenograft mouse models. The compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis.[1][4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effect of this compound on tumor growth and animal physiology in xenograft models.
Table 1: Summary of this compound Dosage and Efficacy in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Treatment Duration | Outcome | Reference |
| Intrahepatic Cholangiocarcinoma | Hucc-T1 | Nude Mice | 10, 20 | Every 2 days | 2 weeks | Inhibition of tumor growth | [7] |
| Non-Small-Cell Lung Cancer | A549 | Nude Mice | 5, 20 | Daily | 25 days | Reduction in tumor volume and weight | [5] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 60 | Daily | 30 days | Sensitizes tumors to doxorubicin | [8] |
| Hepatocellular Carcinoma | Huh7 | BALB/c Nude Mice | 20 | Daily | 21 days | Significant inhibition of tumor growth | [4] |
| Colorectal Cancer | Not Specified | Nude Mice | Not Specified | Not Specified | Not Specified | Markedly suppressed tumor growth | [1][3] |
| Gastric Cancer | SGC7901 | BALB/c Nude Mice | Not Specified | Not Specified | Not Specified | Inhibition of tumor growth | [6] |
Table 2: Effect of this compound on Tumor Volume and Body Weight
| Cancer Type | Dosage (mg/kg/day) | Change in Tumor Volume | Change in Body Weight | Reference |
| Intrahepatic Cholangiocarcinoma | 10, 20 | Dose-dependent decrease | No significant difference | [7] |
| Non-Small-Cell Lung Cancer | 5, 20 | Dose-dependent decrease | No significant difference | [5] |
| Hepatocellular Carcinoma | 20 | Significant decrease | Not specified | [4] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in xenograft mouse models, compiled from the cited literature.
Animal Model and Tumor Cell Implantation
-
Animal Strain: BALB/c nude mice (6-8 weeks old) are commonly used.[4]
-
Cell Lines: A variety of human cancer cell lines can be used, including but not limited to Hucc-T1 (Intrahepatic Cholangiocarcinoma)[7], A549 (Non-Small-Cell Lung Cancer)[5], MDA-MB-231 (Breast Cancer)[8], and Huh7 (Hepatocellular Carcinoma).[4]
-
Cell Preparation and Injection:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile phosphate-buffered saline (PBS) or serum-free medium.
-
Subcutaneously inject approximately 5 x 10^6 cells suspended in 100 µL of PBS into the flank of each mouse.[4]
-
-
Tumor Growth Monitoring:
Preparation and Administration of this compound
-
Preparation:
-
Dissolve this compound powder in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice.[4]
-
For intraperitoneal injection, the stock solution in DMSO can be further diluted with saline or a mixture of PEG300, Tween-80, and saline to achieve the desired final concentration and improve solubility and bioavailability.[9]
-
-
Administration:
-
Administer this compound via intraperitoneal (IP) injection.[4][8]
-
Dosages typically range from 5 to 60 mg/kg of body weight.
-
The frequency of administration can be daily or every other day.[4][5][7]
-
The control group should receive the vehicle (e.g., DMSO diluted in saline) following the same administration schedule.[4]
-
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition: Monitor and record tumor volumes throughout the study.
-
Body Weight: Measure the body weight of the mice regularly (e.g., every 2 days) to assess systemic toxicity.[7]
-
Endpoint: At the end of the treatment period (typically 2-4 weeks), euthanize the mice and excise the tumors.
-
Tumor Analysis:
-
Measure the final tumor weight.
-
Fix a portion of the tumor tissue in formalin and embed it in paraffin for immunohistochemical (IHC) staining (e.g., for Ki-67 to assess proliferation).[1]
-
Snap-freeze another portion of the tumor tissue in liquid nitrogen for subsequent molecular analyses such as Western blotting to evaluate protein expression in signaling pathways.[7]
-
-
Toxicity Assessment: Collect blood samples for biochemical analysis and major organs for histological examination to evaluate any potential side effects.[1][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for a xenograft study.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Caption: Simplified diagram of signaling pathways modulated by liensinine, leading to anti-tumor effects.
Caption: Liensinine inhibits late-stage autophagy by blocking the fusion of autophagosomes with lysosomes.
References
- 1. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Synergistic Effects of Liensinine Diperchlorate with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine diperchlorate, a bis-benzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated notable anti-cancer properties.[1][2][3] Emerging research indicates that this compound can act synergistically with conventional chemotherapeutic agents, enhancing their efficacy and potentially overcoming drug resistance. These application notes provide a summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to guide further research in this promising area.
Data Presentation
The synergistic effects of this compound in combination with various chemotherapy drugs have been evaluated in several cancer cell lines. The following tables summarize the key quantitative findings from these studies.
Table 1: Synergistic Inhibition of Cell Viability
| Cancer Type | Cell Line | Chemotherapeutic Agent | This compound Concentration | Chemotherapy Concentration | % Decrease in Cell Viability (Combination) | Reference |
| Breast Cancer | MDA-MB-231 | Doxorubicin | 20 µM | Minimally Toxic | Significant Decrease vs. Monotherapy | [4] |
| Breast Cancer | MCF-7 | Doxorubicin | 20 µM | Minimally Toxic | Significant Decrease vs. Monotherapy | [4] |
| Breast Cancer | MDA-MB-231 | Paclitaxel | 20 µM | Minimally Toxic | Significant Decrease vs. Monotherapy | [4] |
| Breast Cancer | MCF-7 | Paclitaxel | 20 µM | Minimally Toxic | Significant Decrease vs. Monotherapy | [4] |
| Breast Cancer | MDA-MB-231 | Vincristine | 20 µM | Minimally Toxic | Significant Decrease vs. Monotherapy | [4] |
| Breast Cancer | MCF-7 | Vincristine | 20 µM | Minimally Toxic | Significant Decrease vs. Monotherapy | [4] |
| Breast Cancer | MDA-MB-231 | Cisplatin | 20 µM | Minimally Toxic | Significant Decrease vs. Monotherapy | [4] |
| Breast Cancer | MCF-7 | Cisplatin | 20 µM | Minimally Toxic | Significant Decrease vs. Monotherapy | [4] |
| Colorectal Cancer | HCT116 | Oxaliplatin | Not Specified | Not Specified | Synergistic Effect Observed | [5] |
| Colorectal Cancer | LoVo | Oxaliplatin | Not Specified | Not Specified | Synergistic Effect Observed | [5] |
Table 2: Enhancement of Apoptosis by Combination Therapy
| Cancer Type | Cell Line | Chemotherapeutic Agent | This compound Treatment | Doxorubicin Treatment | % Apoptotic Cells (Combination) | Reference |
| Breast Cancer | Not Specified | Doxorubicin | ~5-10% (Alone) | ~5-10% (Alone) | ~50% | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess the synergistic effects of this compound and chemotherapy.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a chemotherapeutic agent, both alone and in combination.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
DMEM or appropriate cell culture medium with 10% FBS
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent.
-
Treat the cells with varying concentrations of this compound, the chemotherapeutic agent alone, or in combination. Include a vehicle-treated control group.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, the chemotherapeutic agent, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-AKT, anti-p-AKT, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-HIF-1α)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse treated cells and determine protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Signaling Pathways and Mechanisms
The synergistic effects of this compound with chemotherapy are attributed to its modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/AKT Signaling Pathway
This compound has been shown to inhibit the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[2][7][8] By inhibiting this pathway, liensinine sensitizes cancer cells to the apoptotic effects of chemotherapy.
Caption: Liensinine inhibits the PI3K/AKT pathway, enhancing chemotherapy-induced apoptosis.
Autophagy/Mitophagy Inhibition
Liensinine acts as a late-stage autophagy and mitophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[4][9] Chemotherapy can induce autophagy as a pro-survival mechanism. By inhibiting this process, liensinine leads to the accumulation of autophagosomes, causing "autophagic stress" and sensitizing cancer cells to apoptosis.[4] This is particularly relevant in the synergy observed with doxorubicin.[4][9]
Caption: Liensinine blocks autophagosome-lysosome fusion, promoting apoptosis.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for investigating the synergistic effects of this compound and a chemotherapeutic agent.
Caption: Workflow for assessing the synergy of Liensinine and chemotherapy.
Conclusion
The available data strongly suggest that this compound holds significant potential as a synergistic agent in cancer chemotherapy. Its ability to modulate key survival pathways like PI3K/AKT and autophagy makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy and overcoming drug resistance. The protocols and pathway diagrams provided herein serve as a resource for researchers to further explore and validate these synergistic interactions in various cancer models.
References
- 1. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. liensinine-diperchlorate-and-artemisitene-synergistically-attenuate-breast-cancer-progression-through-suppressing-pi3k-akt-signaling-and-their-efficiency-in-breast-cancer-patient-derived-organoids - Ask this paper | Bohrium [bohrium.com]
- 8. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Cancer Therapy with Liensinine Diperchlorate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine diperchlorate, a bis-benzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera, has emerged as a promising agent for sensitizing various cancer cell types to conventional chemotherapeutic treatments. This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of this compound in cancer therapy. The protocols outlined herein cover key assays for assessing cell viability, clonogenic survival, apoptosis, and protein expression, as well as in vivo xenograft models. Additionally, we present quantitative data from preclinical studies and visualize the key signaling pathways involved to facilitate a comprehensive understanding of its mechanism of action.
Introduction
Resistance to chemotherapy remains a significant hurdle in cancer treatment. One strategy to overcome this is the use of sensitizing agents that can enhance the efficacy of standard cytotoxic drugs. This compound has demonstrated potent anti-cancer activities, and more importantly, the ability to synergize with conventional therapies. It primarily functions as a late-stage autophagy inhibitor, blocking the fusion of autophagosomes with lysosomes. This disruption of the autophagy process, a key survival mechanism for cancer cells under stress, leads to the accumulation of autophagosomes and ultimately enhances cancer cell death when combined with chemotherapeutic agents. Furthermore, this compound has been shown to modulate critical signaling pathways, including the PI3K/AKT pathway, to exert its anti-tumor effects.
Data Presentation
The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound with various cancer treatments.
Table 1: Synergistic Cytotoxicity of this compound with Doxorubicin in Breast Cancer Cells
| Cell Line | Treatment | Apoptosis Rate (%) | Citation |
| MDA-MB-231 | Control | ~5 | [1] |
| Liensinine (20 µM) | ~10 | [1] | |
| Doxorubicin (0.2 µM) | ~10 | [1] | |
| Liensinine (20 µM) + Doxorubicin (0.2 µM) | ~50 | [1] | |
| MCF-7 | Control | ~5 | [1] |
| Liensinine (20 µM) | ~8 | [1] | |
| Doxorubicin (0.4 µM) | ~9 | [1] | |
| Liensinine (20 µM) + Doxorubicin (0.4 µM) | ~48 | [1] |
Table 2: Synergistic Inhibition of Colorectal Cancer Cell Viability by Liensinine and Oxaliplatin
| Cell Line | Treatment | Inhibition of Viability (%) | Citation |
| HCT116 | Liensinine + Oxaliplatin (Combination) | Synergistic Effect Observed | [2] |
| LoVo | Liensinine + Oxaliplatin (Combination) | Synergistic Effect Observed | [2] |
Table 3: Effect of this compound on PI3K/AKT Pathway Proteins in Gastric Cancer Cells
| Protein | Treatment with Liensinine | Expression Change | Citation |
| p-PI3K | Increased concentration | Significantly Inhibited | [3][4] |
| p-AKT | Increased concentration | Significantly Inhibited | [3][4] |
| Bcl-2 | Increased concentration | Significantly Inhibited | [3] |
| Bax | Increased concentration | Increased | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.
Caption: Liensinine's Mechanism of Action.
Caption: Experimental Workflow for Investigating Liensinine.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining cell viability after treatment with this compound alone or in combination with other drugs.[5][6][7][8]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Oxaliplatin)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Colony Formation Assay
This assay assesses the long-term proliferative potential of cells after treatment.[9][10]
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Chemotherapeutic agent
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-Buffered Saline)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound and/or chemotherapeutic agent for 24 hours.
-
Remove the drug-containing medium and replace it with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Wash the wells twice with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in the PI3K/AKT pathway.[13][14][15]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-p-AKT, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol outlines the general steps for establishing and monitoring PDX models to evaluate the in vivo efficacy of this compound.[16][17][18][19]
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgammanull (NSG))
-
Patient tumor tissue or cancer cell lines
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Chemotherapeutic agent for in vivo use
-
Calipers for tumor measurement
Protocol:
-
Implantation:
-
For cell line-derived xenografts, subcutaneously inject 1-5 x 10^6 cancer cells (often resuspended in a mixture of media and Matrigel) into the flank of each mouse.
-
For PDX models, surgically implant a small fragment of the patient's tumor subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, liensinine alone, chemotherapy alone, combination).
-
Administer the treatments according to the planned schedule and route (e.g., intraperitoneal injection, oral gavage).
-
-
Endpoint:
-
Monitor tumor growth and animal well-being (body weight, general health) throughout the study.
-
Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Excise the tumors for further analysis (e.g., histology, immunohistochemistry, western blotting).
-
Conclusion
This compound presents a compelling case as a chemosensitizing agent for various cancers. Its ability to inhibit autophagy and modulate key survival pathways like PI3K/AKT provides a strong rationale for its combination with standard chemotherapies. The protocols and data provided in this document are intended to serve as a comprehensive resource for researchers aiming to further elucidate and harness the therapeutic potential of this compound in oncology.
References
- 1. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. ossila.com [ossila.com]
- 10. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis [en.bio-protocol.org]
- 11. bosterbio.com [bosterbio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. Preparation of Cell Lysate and Western Blot Analysis [bio-protocol.org]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. origene.com [origene.com]
- 16. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Nuances of Liensinine Diperchlorate in Vitro: A Technical Support Guide
For researchers and drug development professionals utilizing Liensinine diperchlorate in their in vitro experiments, achieving reliable and reproducible results hinges on proper handling and dissolution. This technical support center provides a comprehensive guide, from troubleshooting common issues to detailed experimental protocols, ensuring the seamless integration of this promising compound into your research.
Troubleshooting Guide: Common Challenges in Dissolving this compound
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound has very low solubility in aqueous solutions. The recommended solvent for preparing stock solutions for in vitro experiments is dimethyl sulfoxide (DMSO).[1][2] It is practically insoluble in water and ethanol.
Q2: I've dissolved the compound in DMSO, but I see precipitation when I add it to my cell culture medium.
A2: This is a common issue when the final concentration of DMSO in the medium is too low to maintain the solubility of this compound, or when a highly concentrated stock solution is diluted too rapidly into the aqueous medium. To avoid this:
-
Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of DMSO added to your culture.
-
Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Some cell lines can tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
-
When diluting the DMSO stock into your medium, add it dropwise while gently vortexing or swirling the medium to facilitate rapid and even dispersion. Avoid adding the stock solution as a single large volume.
-
Consider a serial dilution approach. First, dilute the DMSO stock into a small volume of medium, and then add this intermediate dilution to your final culture volume.
Q3: I'm observing unexpected effects or high cell death in my control group treated only with the solvent.
A3: This strongly suggests cytotoxicity from the solvent, likely DMSO.
-
Use high-purity, anhydrous (or "dry") DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.[1][3]
-
Verify the final DMSO concentration in your culture. A simple calculation error can lead to excessively high, toxic levels of the solvent.
-
Always include a vehicle control. This is a culture treated with the same final concentration of DMSO as your experimental groups, but without this compound. This allows you to distinguish the effects of the compound from those of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vitro studies?
A1: The unanimously recommended solvent is high-purity dimethyl sulfoxide (DMSO).[1][2] It is also reported to be soluble in pyridine and methanol, but DMSO is the standard for cell culture applications.[4]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility in DMSO varies slightly between suppliers but is generally high. For specific quantitative data, please refer to the table below.
Q3: How should I prepare a stock solution of this compound?
Q4: How should I store the this compound powder and stock solution?
A4: The solid powder should be stored at -20°C.[4] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6-12 months).[1][3][5]
Q5: What is a safe final concentration of DMSO to use in my cell culture experiments?
A5: It is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, sensitivity to DMSO is cell line-dependent, so it is best practice to determine the tolerance of your specific cells with a vehicle control experiment.
Data Presentation: Solubility of this compound
| Solvent | Solubility (mg/mL) | Solubility (mM) | Source |
| DMSO | 100 | 123.2 | [3] |
| DMSO | 62.5 | 77.00 | [1][5] |
| DMSO | 50 | 61.6 | [3] |
| DMSO | 45 | 55.44 | [4] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Note: The molar mass of this compound is approximately 811.66 g/mol .
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 811.66 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 811.66 g/mol * 1000 mg/g = 8.12 mg
-
-
Weigh the this compound: Carefully weigh out 8.12 mg of the powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage.
Preparation of a Working Solution for Cell Treatment
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).
-
Calculate the required volume of the stock solution. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
(10 mM) * V1 = (10 µM) * (1 mL)
-
V1 = (10 µM / 10,000 µM) * 1 mL = 0.001 mL = 1 µL
-
-
Dilute the stock solution: Add 1 µL of the 10 mM stock solution to 999 µL of your cell culture medium.
-
Mix thoroughly: Gently vortex or invert the tube to ensure the compound is evenly dispersed.
-
Treat your cells: Add the appropriate volume of the working solution to your cell cultures.
Important Consideration: The final concentration of DMSO in this example would be 0.1%, which is generally considered safe for most cell lines.
Visualization of Experimental Workflow
Caption: A flowchart outlining the key steps for preparing this compound stock and working solutions for in vitro experiments.
References
Overcoming Liensinine diperchlorate solubility issues in aqueous solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Liensinine Diperchlorate in aqueous solutions.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the solubility of this compound.
Q1: My this compound is not dissolving in water or ethanol. Is this normal?
A1: Yes, this is expected. This compound is practically insoluble in water and ethanol.[1][2] For experimental use, it is necessary to use an organic solvent to prepare a stock solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3][4][5][6]
Q3: I am having difficulty dissolving this compound even in DMSO. What can I do?
A3: If you are encountering issues with dissolving the compound in DMSO, you can try the following methods to aid dissolution:
-
Heating: Gently warm the solution to 37°C.[3]
-
Sonication: Use an ultrasonic bath to oscillate the solution for a period of time.[3][4]
-
Fresh Solvent: Ensure you are using fresh, high-purity DMSO, as moisture-absorbing DMSO can reduce solubility.[2]
Q4: How should I prepare an aqueous working solution from my DMSO stock solution for in vitro experiments?
A4: To prepare an aqueous working solution, you will need to dilute your DMSO stock solution into your aqueous experimental medium (e.g., cell culture media). It is crucial to ensure that the final concentration of DMSO in your working solution is low enough to not affect your experimental system, typically less than 0.5%.
Q5: How can I prepare a formulation of this compound for in vivo animal studies?
A5: Due to its poor aqueous solubility, a co-solvent system is often required for in vivo administration. A published protocol suggests a multi-step process involving DMSO, PEG300, Tween-80, and saline.[7] For oral administration, a homogeneous suspension can be prepared using CMC-NA (carboxymethylcellulose sodium).[1]
Q6: What is the difference between Liensinine, Liensinine Perchlorate, and this compound?
A6: Liensinine is the parent compound. The perchlorate and diperchlorate forms are salts of liensinine. While the biological activity of the molecule remains the same, the salt forms can have different physical properties, such as solubility.[4] It is important to select the form based on your experimental needs and solubility requirements.[4]
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 45 - 100 | 55.44 - 123.2 | [2][3][4] |
| Water | Insoluble | - | [1][2] |
| Ethanol | Insoluble | - | [1][2] |
Note: The reported solubility in DMSO varies between suppliers, which may be due to slight batch-to-batch variations.[1]
In Vivo Formulation Composition
| Component | Proportion |
| DMSO Stock Solution | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation yields a clear solution of ≥ 2.08 mg/mL.[7]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of powder).
-
Vortex the tube thoroughly for 1-2 minutes to mix.
-
If the compound does not fully dissolve, proceed with the following steps.
-
Place the tube in a 37°C water bath or incubator for 10-15 minutes.[3]
-
Following incubation, vortex the tube again.
-
If solids are still present, place the tube in an ultrasonic bath for 15-30 minutes.[3][4]
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][7]
Protocol 2: Preparation of an In Vivo Formulation using a Co-solvent System
Objective: To prepare a clear, injectable solution of this compound for animal administration. This protocol is adapted from a method provided by MedchemExpress.[7]
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline solution (sterile)
-
Sterile tubes
-
Pipettes
Procedure:
-
Begin with a pre-prepared DMSO stock solution of this compound (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300 for every 1 mL of final solution required.
-
To the PEG300, add 100 µL of the DMSO stock solution. Mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The resulting solution should be clear and have a final this compound concentration of 2.08 mg/mL.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of autophagosome-lysosome fusion by Liensinine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. Liensinine Perchlorate | Apoptosis | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Importance of using fresh DMSO for Liensinine diperchlorate solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liensinine diperchlorate.
FAQs: Importance of Using Fresh DMSO
Q1: Why is it critical to use fresh, anhydrous DMSO for preparing this compound stock solutions?
A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Product datasheets for this compound explicitly state that moisture-absorbing DMSO reduces its solubility.[1] This can lead to the compound precipitating out of solution, resulting in an inaccurate final concentration in your experiments and leading to non-reproducible results.
Q2: What happens to this compound solubility in DMSO that has absorbed water?
Q3: How quickly does DMSO absorb water?
A3: DMSO can absorb a significant amount of water from the air in a short period. The rate of absorption depends on the ambient humidity and the surface area of DMSO exposed to the air. It is crucial to handle anhydrous DMSO quickly and in a low-humidity environment whenever possible.
Q4: Can I visually inspect my DMSO for water contamination?
A4: Unfortunately, you cannot visually determine the water content in DMSO. The best practice is to always use a fresh, unopened bottle of anhydrous, molecular biology grade DMSO for preparing stock solutions of this compound.
Q5: What are the storage recommendations for this compound stock solutions in DMSO?
A5: this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can further promote compound precipitation, especially in the presence of absorbed water.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected activity of this compound. | 1. Precipitation of this compound: The compound may have precipitated out of the DMSO stock solution due to water absorption by the DMSO. 2. Degradation of this compound: Although less common under proper storage, degradation could occur over extended periods or with improper handling. | 1. Prepare a fresh stock solution: Use a new, unopened bottle of anhydrous, molecular biology grade DMSO. 2. Verify solubility: After dissolving, visually inspect the solution for any precipitate. If necessary, gentle warming or sonication can aid dissolution. 3. Proper storage: Aliquot the new stock solution and store it at -80°C. |
| High background autophagy levels in control (DMSO-treated) cells. | 1. DMSO-induced autophagy: DMSO itself is known to induce autophagy in various cell lines. This can mask the inhibitory effect of this compound. | 1. Minimize DMSO concentration: Use the lowest possible final concentration of DMSO in your cell culture medium (ideally ≤ 0.1%, and not exceeding 0.5%).[3] 2. Run proper vehicle controls: Always include a vehicle control group treated with the same final concentration of DMSO as your experimental groups. 3. Time-course experiment: Determine the optimal incubation time for this compound treatment where the DMSO-induced autophagy is minimal. |
| Difficulty dissolving this compound powder in DMSO. | 1. Hygroscopic nature of the powder: The this compound powder may have absorbed moisture, reducing its solubility. 2. Inadequate solvent volume or mixing. | 1. Use fresh, anhydrous DMSO. 2. Ensure the powder is at room temperature before opening the vial to minimize condensation. 3. Use the recommended solvent volume and vortex or sonicate briefly to aid dissolution. [4] |
| Precipitate forms when diluting the DMSO stock solution into aqueous culture medium. | 1. Poor aqueous solubility of this compound. 2. "Salting out" effect. | 1. Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous medium. 2. Pre-warm the culture medium: Having the medium at 37°C can sometimes help maintain solubility. 3. Increase the final volume: A larger final volume for the same amount of compound can help keep it in solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the vial until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. Visually confirm that no particulate matter remains.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Western Blot for Autophagy Markers (LC3-II and p62)
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations. Include a vehicle control group treated with the same final concentration of DMSO.
-
For monitoring autophagic flux, include a positive control group treated with an autophagy inducer (e.g., rapamycin or starvation) and a group co-treated with this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE using an appropriate percentage gel to resolve LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I (or to the loading control) and the levels of p62 are used to assess autophagic flux. An accumulation of LC3-II and p62 is indicative of autophagy inhibition at a late stage.[5]
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to this compound experimentation.
References
Technical Support Center: Sonication for Liensinine Diperchlorate Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sonication to improve the solubility of Liensinine Diperchlorate. The information is presented through troubleshooting guides and FAQs to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is sonication and how does it improve the solubility of compounds like this compound?
A1: Sonication, or ultrasonication, uses high-frequency sound waves to agitate a liquid. This process generates intense mechanical forces through a phenomenon called acoustic cavitation—the rapid formation and collapse of microscopic bubbles.[1] For a poorly soluble compound like this compound, this action is beneficial in several ways:
-
Particle Size Reduction: It breaks down compound agglomerates and reduces crystal size, which significantly increases the surface area available for interaction with the solvent.[1][2]
-
Enhanced Mass Transfer: The intense mixing action accelerates the diffusion of the solute from the solid surface into the bulk of the solvent.[3]
-
Increased Dissolution Rate: By increasing surface area and mass transfer, sonication speeds up the rate at which the compound dissolves.[1][4]
Q2: Will sonication increase the thermodynamic solubility or just the rate of dissolution?
A2: Primarily, sonication increases the rate of dissolution. However, it can sometimes give the appearance of increased thermodynamic solubility. This can happen if the process generates very fine, sub-micron particles or amorphous material that can pass through standard filters, leading to an overestimation of the actual amount dissolved.[4] The high energy input can also create localized "hot-spots" that may temporarily increase solubility, similar to the effect of higher temperatures.[4]
Q3: Which type of sonicator is better for my application: a bath or a probe sonicator?
A3: The choice depends on your sample volume, desired energy intensity, and throughput needs.
-
Ultrasonic Bath: Best for gentle sonication, processing multiple samples simultaneously in sealed tubes (preventing cross-contamination), and for applications where direct contact with a probe should be avoided. Energy transfer is less efficient and less focused.
-
Probe Sonicator (Ultrasonic Homogenizer): Delivers high-intensity, focused energy directly into the sample. It is much more powerful and efficient for significantly reducing particle size and dissolving difficult compounds. However, it can generate more heat and is susceptible to cross-contamination if not cleaned properly between samples.
Q4: What solvents are compatible with sonication for this compound?
A4: While specific data for this compound is limited, general principles apply. Sonication can be used with a wide range of solvents. For Liensinine, which is an alkaloid, solvents like DMSO and ethanol have been noted.[5][6] One supplier specifically recommends sonication when dissolving Liensinine in DMSO to achieve a concentration of 91 mg/mL (149 mM).[5] When selecting a solvent, consider the final application, potential for degradation, and the solvent's boiling point, as sonication can increase the local temperature.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Solution remains cloudy or contains visible particles after sonication. | 1. Insufficient Sonication Energy: The power (amplitude) or duration is too low to break down the particles effectively. 2. Solution is Supersaturated: You have exceeded the thermodynamic solubility limit of the compound in that solvent. 3. Compound Degradation: The compound may be degrading into insoluble byproducts. | 1. Optimize Parameters: Gradually increase sonication time or amplitude. Consider switching from a bath to a more powerful probe sonicator. 2. Verify Solubility Limit: Centrifuge the sample at high speed. If a pellet forms, the solution was likely a fine dispersion, not fully dissolved.[4] Test with a lower starting concentration. 3. Control Temperature: Use a pulsed sonication mode and/or an ice bath to prevent overheating and thermal degradation. |
| Results show high variability between samples. | 1. Inconsistent Probe Placement: The depth and position of the sonicator probe are not uniform across samples. 2. Inconsistent Sample Volume/Vessel: Variations in sample volume or vessel geometry affect energy distribution. 3. Buffer or Medium Instability: If using a buffer, its components may not be fully dissolved or stable.[7] | 1. Standardize Setup: Use a stand to fix the probe at the same depth and central position for every sample. 2. Use Identical Vials: Ensure all samples have the same volume and are processed in identical containers. 3. Ensure Medium Homogeneity: Thoroughly dissolve all buffer components before adding the this compound.[8] |
| Suspected sample degradation (e.g., color change, loss of activity). | 1. Overheating: Continuous high-power sonication can generate significant heat. 2. Sonochemical Degradation: The high energy can induce chemical reactions and degradation, especially of sensitive compounds like alkaloids.[8] | 1. Temperature Control: Place the sample vessel in an ice bath. Use a temperature probe to monitor and maintain a target temperature. 2. Use Pulsed Sonication: Program the sonicator to cycle on and off (e.g., 5 seconds on, 10 seconds off). This allows heat to dissipate while still providing effective energy input.[9] 3. Reduce Intensity: Lower the amplitude and increase the duration to apply the energy more gently. |
| Concentration appears to decrease over time after sonication. | 1. Metastable Supersaturation: Sonication may have created a temporary supersaturated state, which leads to precipitation over time. 2. Inefficient Filtration: Undissolved fine particles may have passed through the filter initially but settled out of the filtrate later.[7] | 1. Allow Equilibration: Let the solution rest for a period (e.g., 24 hours) after sonication and before analysis to see if precipitation occurs. 2. Validate Filtration: Analyze a filtered sample immediately, then sonicate the filtrate again and re-analyze. An increase in concentration suggests the initial filtration was incomplete.[7] Consider using a smaller pore size filter (e.g., 0.22 µm). |
Experimental Protocols & Data
Due to a lack of specific published data for this compound, the following protocol is a generalized starting point based on methods used for other poorly soluble alkaloids and pharmaceutical compounds.[6][10][11] Researchers must optimize these parameters for their specific application.
General Protocol: Sonication-Assisted Dissolution (Probe Sonicator)
This workflow outlines the key steps for using a probe sonicator to enhance solubility.
Caption: Experimental workflow for sonication-assisted dissolution.
Mechanism of Action
The following diagram illustrates the physical principle behind sonication's effectiveness.
Caption: Sonication deagglomerates particles to increase surface area.
Quantitative Data (Illustrative)
| Compound | Solvent System | Sonication Parameters | Initial Solubility | Solubility after Sonication | Fold Increase | Reference |
| Piroxicam | Molten Carrier | 19 kHz, 475 W, 10 min | 13.3 µg/mL | 53.8 µg/mL | ~4x | [10] |
| Meloxicam | Aqueous Suspension | 100% Amplitude, 45 min | Not specified | >90% dissolution in 2 min | Not applicable | [9] |
| Liensinine | DMSO | Not specified | Not specified | 91 mg/mL | Not applicable | [5] |
References
- 1. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 2. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 3. hielscher.com [hielscher.com]
- 4. researchgate.net [researchgate.net]
- 5. Liensinine | Apoptosis | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Optimization of the sonication process for meloxicam nanocrystals preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Stability of Liensinine diperchlorate in cell culture media over time.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liensinine Diperchlorate in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a major isoquinoline alkaloid.[1][2][3] It functions as a late-stage autophagy and mitophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[1][2][3] This activity makes it a valuable tool for studying autophagy-related cellular processes and its potential as a therapeutic agent, particularly in cancer research.[4]
2. How should this compound be stored?
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Condition | Recommended Duration |
| Powder at -20°C | Up to 3 years |
| Stock solution in DMSO at -80°C | Up to 1 year[3] |
| Stock solution in DMSO at -20°C | Up to 1 month[3] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
3. What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][3] It is soluble in DMSO at concentrations up to 100 mg/mL.[1] It is important to use fresh, high-quality DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound. This compound is insoluble in water and ethanol.
4. How stable is this compound in cell culture media?
Below is a table with hypothetical stability data for illustrative purposes. Actual stability should be determined experimentally.
| Time (hours) | Concentration in Media (µM) - Initial: 10 µM | Percent Remaining |
| 0 | 10.0 | 100% |
| 6 | 9.8 | 98% |
| 12 | 9.5 | 95% |
| 24 | 9.1 | 91% |
| 48 | 8.5 | 85% |
| 72 | 7.8 | 78% |
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound.
Issue 1: Inconsistent or weaker than expected biological activity.
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or instability in the cell culture medium.
-
Solution:
-
Ensure the compound has been stored correctly as a powder at -20°C or as a stock solution at -80°C.
-
Prepare fresh dilutions in media for each experiment from a properly stored stock solution.
-
Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium.
-
-
-
Possible Cause 2: Suboptimal Cell Health. The physiological state of the cells can impact their response to treatment.
-
Solution:
-
Routinely check cells for viability and morphology.
-
Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Periodically test for mycoplasma contamination.
-
-
-
Possible Cause 3: Interaction with Media Components. Components in the cell culture media, such as serum proteins, can bind to the compound, reducing its effective concentration.
-
Solution:
-
If possible, perform experiments in serum-free media or media with reduced serum content. Be aware that this can affect cell health.
-
If serum is necessary, maintain a consistent serum concentration across all experiments for reproducible results.
-
-
Issue 2: Precipitation of the compound in the cell culture media.
-
Possible Cause 1: Low Solubility. The final concentration of this compound in the cell culture media may exceed its solubility limit.
-
Solution:
-
Ensure the final concentration of DMSO in the media is kept low (typically below 0.5%) to avoid solvent-induced precipitation.
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
If precipitation is observed, consider lowering the final concentration of this compound.
-
-
-
Possible Cause 2: Interaction with Media Components. Certain components in the media can contribute to the precipitation of small molecules.
-
Solution:
-
Prepare the final dilution of this compound in pre-warmed media and mix thoroughly.
-
Avoid using media that has been stored for long periods or has visible signs of precipitation.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, high-quality DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the compound completely.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of Samples:
-
Prepare a solution of this compound in your cell culture medium (e.g., DMEM with 10% FBS) at the final working concentration you intend to use in your experiments.
-
As a control, prepare a similar solution in a simple buffer (e.g., PBS) where the compound is known to be stable.
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO₂).
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), collect an aliquot from each solution.
-
Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile in the cell culture medium.
-
Visualizations
References
Troubleshooting unexpected results in Liensinine diperchlorate experiments.
Welcome to the technical support center for Liensinine diperchlorate experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
1. Compound Solubility and Stability
-
Question: I'm having trouble dissolving this compound. What is the recommended solvent and storage procedure?
-
Answer: this compound is soluble in DMSO (Dimethyl sulfoxide). For in vitro studies, stock solutions can be prepared in DMSO at concentrations up to 100 mg/mL.[1] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[1] For in vivo experiments, specific formulations involving DMSO, PEG300, Tween-80, and saline or corn oil may be necessary to achieve a clear solution.[2] It is recommended to prepare working solutions for in vivo experiments freshly on the same day. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1]
-
-
Question: My this compound solution appears to have precipitated after dilution in my cell culture medium. What could be the cause?
-
Answer: Precipitation upon dilution in aqueous-based cell culture media can occur if the final concentration of DMSO is not optimal or if the compound's solubility limit in the media is exceeded. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation. If precipitation persists, consider preparing a more dilute stock solution in DMSO or exploring the use of a different formulation for your specific cell culture system.
-
2. Autophagy Experiments
-
Question: I am not observing the expected accumulation of LC3-II in my Western blot analysis after treating cells with this compound. What could be wrong?
-
Answer: this compound is a late-stage autophagy inhibitor, meaning it blocks the fusion of autophagosomes with lysosomes. This should lead to an accumulation of autophagosomes and therefore an increase in the LC3-II protein. If you are not observing this, consider the following:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit autophagy in your specific cell line. Perform a dose-response experiment to determine the optimal concentration.
-
Insufficient Treatment Time: The treatment duration might be too short. A time-course experiment is recommended to identify the optimal incubation period.
-
Low Basal Autophagy: Your cells may have a low basal level of autophagy. To confirm the inhibitory effect of Liensinine, you can try co-treatment with an autophagy inducer (e.g., starvation, rapamycin) to enhance the autophagic flux, which should then be blocked by Liensinine, leading to a more pronounced LC3-II accumulation.
-
Western Blotting Issues: Technical issues with the Western blot can also be a factor. Ensure complete protein transfer, especially for a small protein like LC3-II. Use a PVDF membrane and optimize transfer conditions. Also, verify the quality of your primary antibody.[3]
-
-
-
Question: My Western blot shows inconsistent or faint LC3-II bands. How can I improve the detection?
-
Answer: Faint or inconsistent LC3-II bands are a common issue in autophagy research.[4] Here are some tips for improvement:
-
Use Protease Inhibitors: LC3 is susceptible to degradation. Always use a protease inhibitor cocktail during protein extraction.
-
Load Sufficient Protein: Ensure you are loading an adequate amount of protein (20-40 µg) per lane.
-
Optimize Gel Percentage: Use a higher percentage polyacrylamide gel (e.g., 12-15%) to better resolve the LC3-I and LC3-II bands.[5]
-
Include a Positive Control: Treat a sample of your cells with a known autophagy inhibitor like Bafilomycin A1 or Chloroquine to ensure your detection system is working correctly.[4]
-
Antibody Selection: Use a high-quality, validated antibody specific for LC3.
-
-
3. Apoptosis and Cell Viability Assays
-
Question: I am not observing a significant increase in apoptosis after treating my cancer cells with this compound. Why might this be?
-
Answer: While this compound has been shown to induce apoptosis in various cancer cell lines, the effect can be cell-type dependent and influenced by experimental conditions.[6][7]
-
Concentration and Time: The concentration and duration of treatment are critical. A full dose-response and time-course experiment should be performed to determine the optimal conditions for apoptosis induction in your cell line.[8][9]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Liensinine. It's possible your cell line is less sensitive or requires a different stimulus to undergo apoptosis in response to autophagy inhibition.
-
Apoptosis Detection Method: Ensure your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is optimized. For Annexin V staining, handle cells gently to avoid mechanical damage that can lead to false positives.[10][11][12][13][14]
-
Confluence of Cells: The confluency of your cell culture can impact the outcome. It is advisable to use cells in the logarithmic growth phase.
-
-
-
Question: My cell viability assay results show high variability between replicates. What are the possible reasons?
-
Answer: High variability in cell viability assays can be frustrating.[15] Common causes include:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and viability. Avoid using the outermost wells or ensure proper humidification in the incubator.
-
Incomplete Drug Mixing: Ensure the compound is thoroughly mixed in the media before adding it to the cells.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., MTT, WST-1). If you suspect this, you can try a different viability assay based on a different principle (e.g., ATP measurement).[16][17][18]
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound. These values can serve as a starting point for designing your experiments.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Observed Effect | Reference |
| HUH7, Hep1-6 | Hepatocellular Carcinoma | CCK-8 | 0-80 µM | Dose-dependent reduction in cell viability | [19] |
| Colorectal Cancer Cells | Colorectal Cancer | Proliferation Assay | Dose-dependent | Significant inhibition of proliferation | [7] |
| Breast Cancer Cells | Breast Cancer | Apoptosis Assay | Synergistic with Artemisitene | Enhanced ROS-mediated apoptosis | [20] |
Table 2: Solubility and Storage of this compound
| Solvent | Maximum Solubility | Storage of Stock Solution | Reference |
| DMSO | 100 mg/mL (123.2 mM) | -80°C for 1 year | [1] |
| Water | Insoluble | N/A | [1] |
| Ethanol | Insoluble | N/A | [1] |
Experimental Protocols
1. Western Blot for Autophagy Markers (LC3 and p62)
This protocol is adapted from standard procedures for analyzing autophagy by Western blot.
-
Cell Lysis:
-
After treatment with this compound, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol provides a general guideline for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining.
-
Cell Preparation:
-
After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., EDTA-based) to minimize membrane damage.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of this compound as a late-stage autophagy inhibitor.
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between daunorubicin concentration and apoptosis induction in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 14. cdn.hellobio.com [cdn.hellobio.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 17. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Liensinine Diperchlorate in Autophagy Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Liensinine Diperchlorate to inhibit autophagy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in autophagy inhibition?
A1: this compound is a major isoquinoline alkaloid that functions as a late-stage autophagy and mitophagy inhibitor.[1][2] It acts by blocking the fusion of autophagosomes with lysosomes, which prevents the degradation of autophagic cargo.[3][4] This leads to an accumulation of autophagosomes within the cell.
Q2: What is the recommended concentration range for this compound?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. However, published studies have shown effective concentrations ranging from 2.5 µM to 20 µM.[5][6]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[2][3] To prepare a stock solution, dissolve the powder in fresh, high-quality DMSO to a concentration of 10-50 mg/mL.[2] Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[7] When preparing working solutions, dilute the DMSO stock solution in your cell culture medium. Note that moisture-absorbing DMSO can reduce solubility.[2]
Q4: How does this compound affect cell viability?
A4: this compound has been shown to have anti-tumor effects and can induce apoptosis in cancer cells, particularly in combination with chemotherapeutic agents.[4][5][8] It is crucial to perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic effects of this compound on your specific cell line at various concentrations and time points.[9]
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been used in in vivo xenograft models.[4] For animal experiments, specific formulations may be required, such as dissolving a DMSO stock solution in corn oil or a mixture of PEG300, Tween-80, and saline.[1]
Troubleshooting Guide
Issue 1: No significant increase in LC3-II levels observed after treatment.
Possible Cause 1: Suboptimal Concentration or Incubation Time.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 2.5, 5, 10, 20 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal conditions for your cell line.[5][6]
Possible Cause 2: Low Basal Autophagy.
-
Solution: If the basal level of autophagy in your cells is low, the inhibitory effect of this compound may not be readily detectable. Consider inducing autophagy with a known inducer (e.g., starvation, rapamycin) before or during treatment with this compound to assess its inhibitory capacity.
Possible Cause 3: Issues with Western Blotting.
-
Solution: Ensure proper Western blot technique for LC3 detection. LC3-II is a relatively small protein (~14-16 kDa) and can be sensitive to degradation. Use fresh samples, appropriate gel percentages (e.g., 4-20% gradient or 20% non-gradient gels), and a PVDF membrane with a 0.2 µm pore size for efficient transfer.
Issue 2: Accumulation of LC3-II is observed, but it's unclear if this is due to autophagy induction or inhibition.
-
Explanation: An increase in LC3-II can signify either an increase in autophagosome formation (autophagy induction) or a blockage in the degradation of autophagosomes (autophagy inhibition).
-
Solution: Autophagic Flux Assay. To distinguish between these two possibilities, you must perform an autophagic flux assay. This involves treating cells with this compound in the presence and absence of another lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[10] If this compound is truly inhibiting late-stage autophagy, there will be no further significant increase in LC3-II levels when co-treated with another lysosomal inhibitor compared to treatment with the lysosomal inhibitor alone.
Issue 3: Unexpected changes in cell morphology or viability.
Possible Cause 1: Cytotoxicity.
-
Solution: As mentioned, this compound can be cytotoxic.[8] It's essential to have a proper control group and to have determined the IC50 value in your cell line. If significant cell death is observed at concentrations needed for autophagy inhibition, consider reducing the treatment duration.
Possible Cause 2: Off-target effects.
-
Solution: this compound can influence signaling pathways beyond autophagy, such as the AMPK/mTOR and PI3K-AKT pathways.[5][11] Be aware of these potential off-target effects when interpreting your results. Consider using other autophagy inhibitors with different mechanisms as controls.
Data Presentation
Table 1: Effective Concentrations of this compound in Different Cancer Cell Lines
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Non-small-cell lung cancer (NSCLC) | 0, 2.5, 5, 10, 20 µM | 48 hours | Concentration-dependent increase in LC3B-II, inhibition of cell growth | [5] |
| Breast cancer (MDA-MB-231, MCF-7) | 20 µM | 24 hours | Increased LC3B-II and SQSTM1 | [6] |
| Melanoma (MNT-1) | Not specified | 48 hours | Increased LC3-II | [12] |
Experimental Protocols
Protocol 1: Western Blot for LC3-II Detection
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound and controls for the determined time.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 4-20% polyacrylamide gradient gel.
-
Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL detection reagent. LC3-I typically runs at 16-18 kDa, and LC3-II at 14-16 kDa.
-
Analysis: Quantify the band intensity of LC3-II and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Autophagic Flux Assay using Fluorescence Microscopy
-
Cell Transfection: Transfect cells with a tandem mRFP-GFP-LC3 plasmid. In this system, autophagosomes appear as yellow puncta (mRFP and GFP signals), while autolysosomes appear as red puncta (GFP signal is quenched by the acidic environment).
-
Cell Treatment: Treat the transfected cells with this compound, a known autophagy inducer (positive control), and a vehicle control.
-
Fixation and Imaging: After treatment, fix the cells with 4% paraformaldehyde, and mount them on slides with an anti-fade mounting medium.
-
Image Acquisition: Capture images using a fluorescence microscope with appropriate filters for GFP and mRFP.
-
Analysis: Quantify the number of yellow and red puncta per cell. An accumulation of yellow puncta in this compound-treated cells compared to the control indicates a block in autophagosome-lysosome fusion.[5]
Mandatory Visualizations
Caption: this compound's mechanism within the autophagy signaling pathway.
Caption: Experimental workflow for characterizing this compound.
Caption: Troubleshooting logic for LC3-II Western blot results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 4. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing precipitation of Liensinine diperchlorate in working solutions.
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Liensinine Diperchlorate in working solutions, ensuring experimental reliability and success.
Troubleshooting Guide: Precipitation Issues
Precipitation of this compound upon dilution into aqueous buffers (e.g., PBS, cell culture media) is a common issue. This guide will help you diagnose and resolve the problem systematically.
| Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate formation upon dilution of DMSO stock into aqueous buffer. | pH-Dependent Solubility Shift: Liensinine, like most alkaloids, is a weak base. Its diperchlorate salt is designed for better water solubility. However, typical aqueous buffers (pH ~7.2-7.4) can be sufficiently alkaline to neutralize the perchlorate salt, converting it back to the less soluble free base form, causing it to precipitate.[1][2] | 1. Adjust Buffer pH: If your experiment allows, lower the pH of your aqueous buffer to a slightly acidic range (e.g., pH 6.0-6.5) before adding the this compound stock. This helps keep the alkaloid in its protonated, more soluble salt form.[3][4] 2. Reverse Dilution: Instead of adding the DMSO stock to the buffer, try adding the aqueous buffer drop-wise to the DMSO stock solution while vortexing vigorously. This gradual change in solvent environment can sometimes prevent immediate precipitation.[5] |
| Precipitate forms over time after initial successful dissolution. | Supersaturation and Crystallization: The initial working solution may be supersaturated. Over time, nucleation and crystal growth can occur, leading to visible precipitation.[6][7] This can be exacerbated by temperature changes (e.g., moving from room temperature to 37°C). | 1. Lower Working Concentration: The most straightforward solution is to prepare a more dilute final working solution. 2. Use Warm Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can help improve solubility.[5][8] 3. Fresh Solutions: Prepare working solutions fresh for each experiment and use them promptly to minimize the time for potential precipitation. |
| Precipitate appears even at low concentrations. | Interaction with Media Components: Complex solutions like cell culture media contain salts, metals, and proteins that can interact with the compound or reduce its solubility.[9] | 1. Test in Simpler Buffers: First, confirm the solubility in a simple buffer like PBS at your target concentration. If it remains soluble, a component in your complex media is likely the cause. 2. Serum-Free Conditions: If using media with FBS, test whether the precipitation occurs in serum-free media. Proteins in serum can sometimes contribute to compound precipitation. |
| Inconsistent solubility between experiments. | Stock Solution Issues: The concentrated DMSO stock may have issues. Moisture absorption by DMSO can reduce its solvating power. Repeated freeze-thaw cycles can also degrade the compound or cause it to fall out of solution in the stock vial. | 1. Use Anhydrous DMSO: Always use fresh, high-quality, anhydrous DMSO to prepare stock solutions. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[8] Store aliquots at -80°C for long-term stability.[1][10] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my cell culture media?
The most common reason is a pH shift. This compound is an alkaloid salt, which is most soluble in slightly acidic conditions.[3] Cell culture media is typically buffered to a neutral or slightly alkaline pH (~7.4), which can cause the compound to convert to its less soluble free base form, leading to precipitation.[1][2]
Q2: What is the best solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[8][11] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed water can significantly reduce the compound's solubility.
Q3: How can I increase the solubility of this compound in my aqueous working solution?
Several methods can be employed:
-
Lower the pH: Adjusting your final buffer to be slightly acidic (pH < 7.0) is highly effective, if compatible with your experimental setup.[4]
-
Gentle Heating & Sonication: After dilution, you can gently warm the solution to 37°C or use an ultrasonic bath to help dissolve any precipitate.[1][8]
-
Change Dilution Method: Add your aqueous buffer slowly to your DMSO stock with vigorous mixing, rather than the other way around.[5]
Q4: What are the recommended storage conditions for my solutions?
-
Powder: Store the solid powder at -20°C for up to 3 years.
-
DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[10]
Q5: Are there any incompatible reagents I should be aware of?
Avoid strongly alkaline solutions, which will cause rapid precipitation.[1] Be cautious when using media with very high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), as these can sometimes form insoluble complexes with media components or the drug itself.[12]
Data & Protocols
Quantitative Data Summary
The following table summarizes the solubility data for this compound from various suppliers. Note that actual solubility can vary slightly between batches.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 45 - 100 mg/mL | 55.4 - 123.2 mM | Sonication and fresh, anhydrous DMSO are recommended for achieving higher concentrations.[4] |
| Ethanol | Insoluble | Insoluble | Not a recommended solvent for stock solutions.[2] |
| Water | Sparingly soluble | - | Solubility is highly pH-dependent. The salt form is more soluble than the free base.[11][13] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL | ≥ 2.56 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[10] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL | ≥ 2.56 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline).[10] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound powder (MW: 811.66 g/mol ) in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mM concentration. For example, to make 1 mL of a 50 mM stock, dissolve 40.58 mg of the compound in 1 mL of DMSO.
-
Ensure Dissolution: Vortex the solution vigorously. If needed, briefly sonicate the tube in an ultrasonic water bath or warm it gently to 37°C until all solid is dissolved.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -80°C.[10]
Protocol 2: Preparation of a 20 µM Aqueous Working Solution
-
Prepare Buffer: Prepare your final aqueous buffer (e.g., PBS or cell culture medium). For improved solubility, consider adjusting the pH to ~6.5 if your experiment permits. Pre-warm the buffer to 37°C.[5]
-
Thaw Stock: Thaw a single aliquot of your 50 mM DMSO stock solution at room temperature.
-
Perform Dilution (Reverse Method):
-
In a sterile conical tube, add the required volume of the 50 mM DMSO stock. For a 10 mL final volume at 20 µM, you would need 4 µL of the 50 mM stock.
-
Begin vigorously vortexing the DMSO stock.
-
While vortexing, add the 10 mL of pre-warmed aqueous buffer drop-by-drop initially, then more rapidly once about 1-2 mL has been added.[5]
-
-
Final Mix and Use: Cap the tube and vortex thoroughly. Inspect the solution for any signs of precipitation. Use the freshly prepared working solution immediately for your experiment.
Visual Guides
Diagrams of Pathways and Workflows
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathways modulated by Liensinine.
Caption: Workflow for preparing stable Liensinine working solutions.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Alkaloid - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. citycollegekolkata.org [citycollegekolkata.org]
- 12. Cell Culture Academy [procellsystem.com]
- 13. Alkaloids [m.chemicalbook.com]
Best practices for storing Liensinine diperchlorate powder and stock solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the proper storage and handling of Liensinine diperchlorate powder and its stock solutions. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and safety of the compound in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound powder is stable for up to three years when stored at -20°C in a tightly sealed container, protected from moisture.[1][2] For short-term shipping, room temperature is acceptable for up to two weeks.[3]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO, ethanol, and methanol.[2] For most in vitro experiments, DMSO is the recommended solvent.[1][4] Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use fresh, anhydrous DMSO.[1] Sonication can aid in the dissolution process.[2] A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, solutions can be kept at -80°C for up to one year.[1][2] For shorter-term storage, -20°C is suitable for up to one month.[1][4][5] Always store solutions in tightly sealed vials to prevent evaporation and contamination.
Q4: Can I store my stock solution at 4°C?
A4: While some suppliers suggest that the solid powder can be stored at 4°C, away from moisture, it is generally not recommended for stock solutions.[6] For optimal stability of stock solutions, freezing at -20°C or -80°C is the best practice.[1][4][5]
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can occur for several reasons, including the use of old or wet DMSO, exceeding the solubility limit, or improper storage. Please refer to the "Troubleshooting Guide" for a step-by-step approach to resolving this issue.
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Powder | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture.[1][2] |
| Room Temperature | Up to 2 weeks | Suitable for short-term shipping.[3] | |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1][2] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][4][5] |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 5 mg vial of this compound (MW: 811.66 g/mol ), add 616 µL of DMSO.
-
Dissolution: Gently vortex the vial to mix. If necessary, sonicate the solution for a short period to ensure complete dissolution.[2]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Mandatory Visualizations
References
Addressing off-target effects of Liensinine diperchlorate in cell-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Liensinine diperchlorate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action of this compound?
A1: this compound is a major isoquinoline alkaloid primarily known to inhibit the late stage of autophagy.[1][2][3][4] It functions by blocking the fusion of autophagosomes with lysosomes, which prevents the degradation of autophagic cargo.[1][2][3][4]
Q2: My cells are showing effects that are inconsistent with autophagy inhibition. What could be the cause?
A2: While this compound's primary target is the autophagy pathway, it has been reported to have a wide range of other biological activities, such as anti-arrhythmic, anti-hypertensive, and anti-pulmonary fibrosis effects.[1][3][4] These effects may be due to off-target interactions with other cellular proteins and signaling pathways. One such reported off-target pathway is the PI3K-AKT signaling cascade.[5]
Q3: What is the reported off-target effect of this compound on the PI3K-AKT signaling pathway?
A3: Studies have shown that this compound can suppress the PI3K-AKT signaling pathway.[5] This can lead to downstream effects on cell proliferation, migration, invasion, and apoptosis, which may be independent of its effects on autophagy.[5]
Q4: How can I determine if the phenotype I am observing is an off-target effect of this compound?
A4: To determine if an observed phenotype is due to an off-target effect, you can perform several experiments. These include using a structurally unrelated compound with the same on-target activity, performing rescue experiments by modulating the suspected off-target pathway, and conducting target engagement assays. Detailed protocols for these approaches are provided in the Troubleshooting Guide section.
Q5: Are there any computational tools to predict potential off-target effects of this compound?
A5: Yes, several computational approaches can predict potential off-target interactions for small molecules like this compound.[6][7][8] These methods often use the chemical structure of the compound to screen against databases of known protein targets.[6][7][8] Such computational predictions should always be validated experimentally.
Troubleshooting Guide
Issue 1: Unexpected changes in cell viability or proliferation.
-
Possible Cause: The observed effects on cell viability or proliferation may be due to off-target effects on pathways like PI3K-AKT, which are crucial for cell growth and survival.[5]
-
Troubleshooting Steps:
-
Validate On-Target Effect: Confirm that this compound is inhibiting autophagy in your cell line at the concentration used. This can be done by monitoring LC3-II accumulation via Western blot or immunofluorescence.
-
Assess PI3K-AKT Pathway Activity: Perform a Western blot to check the phosphorylation status of key proteins in the PI3K-AKT pathway, such as AKT and its downstream targets (e.g., mTOR, GSK3β). A decrease in phosphorylation would suggest an off-target effect on this pathway.
-
Use a structurally different autophagy inhibitor: Treat your cells with another autophagy inhibitor that has a different chemical structure, such as Bafilomycin A1 or Chloroquine. If the phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Rescue Experiment: If you suspect PI3K-AKT inhibition, try to rescue the phenotype by activating the pathway using a known agonist (e.g., IGF-1) in the presence of this compound.
-
Issue 2: Observed phenotype is not rescued by autophagy induction.
-
Possible Cause: If inducing autophagy (e.g., through starvation or treatment with an mTOR inhibitor like rapamycin) before or concurrently with this compound treatment does not reverse the observed phenotype, it is likely an off-target effect.
-
Troubleshooting Steps:
-
Confirm Autophagy Induction: Ensure that your method of autophagy induction is effective in your cell line, for example, by checking for an increase in LC3-II levels.
-
Systematic Pathway Analysis: Use pathway analysis tools or targeted inhibitors/activators to investigate other potential signaling pathways that might be affected. Based on literature, the PI3K-AKT pathway is a primary candidate to investigate.[5]
-
Data Presentation
Table 1: Summary of this compound's Known and Potential Effects
| Feature | Description | Reference |
| Primary Target | Autophagy (late-stage inhibition) | [1][2][3][4] |
| Mechanism | Blocks autophagosome-lysosome fusion | [1][2][3][4] |
| Reported Off-Target Pathway | PI3K-AKT Signaling (Suppression) | [5] |
| Other Reported Biological Activities | Anti-arrhythmic, Anti-hypertensive, Anti-pulmonary fibrosis | [1][3][4] |
Experimental Protocols
Protocol 1: Western Blot for Assessing PI3K-AKT Pathway Activation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Identifying Off-Target Effects using a Rescue Experiment
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment (Optional): Pre-treat cells with a PI3K-AKT pathway activator (e.g., 100 ng/mL IGF-1) for 1-2 hours.
-
Co-treatment: Add this compound at the desired concentration to the cells, both with and without the pathway activator.
-
Phenotypic Assay: After the desired incubation time, perform your primary assay (e.g., cell viability assay, migration assay).
-
Analysis: Compare the results from cells treated with this compound alone to those co-treated with the pathway activator. A reversal of the this compound-induced phenotype suggests an off-target effect on the PI3K-AKT pathway.
Visualizations
Caption: On-target effect of this compound on the autophagy pathway.
Caption: Potential off-target effect of this compound on the PI3K-AKT pathway.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Liensinine Diperchlorate and Chloroquine in Cancer Therapy Research
A detailed examination of two potent autophagy inhibitors, Liensinine Diperchlorate and Chloroquine, reveals distinct yet convergent pathways in their anti-cancer activity. While direct comparative efficacy studies are not yet available, this guide synthesizes existing data on their mechanisms of action, effects on critical signaling pathways, and cytotoxic potency in various cancer cell lines.
This report provides a comprehensive comparison for researchers, scientists, and drug development professionals, focusing on the experimental data surrounding this compound and Chloroquine. Both compounds are recognized for their ability to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive. Their impact on the PI3K/AKT signaling pathway, a crucial regulator of cell growth and proliferation, is also a key area of investigation.
Quantitative Efficacy: A Comparative Overview
While no studies have directly compared the efficacy of this compound and Chloroquine in the same cancer cell line under identical conditions, a review of the existing literature provides insights into their relative potency. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for both compounds in various cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Citation(s) |
| This compound | Gastric Cancer | BGC823, SGC7901 | Not explicitly stated, but effective concentrations used were 40, 60, and 80 µM | [1] |
| Non-Small-Cell Lung Cancer | A549, H520, SPC-A1 | Effective concentrations used were 10, 20, 40, 60, and 80 µM | [2] | |
| Breast Cancer | MDA-MB-231 | Effective concentration used was 20 µM | [3] | |
| Chloroquine | Colorectal Cancer | Caco2 | Effective concentrations used were not explicitly for IC50 but pathway inhibition was observed. | [4][5] |
| Cervical Cancer | HeLa | 25, 50, and 75 µM inhibited viability | [6] | |
| Cholangiocarcinoma | QBC939 | 53.01 | [7] | |
| Renal Cancer | A498, SN12C, RXF393, 769P | 16 (A498), 62 (SN12C) | [8] | |
| Glioblastoma | LN229, U373 | 5 µM (used in combination, minimal toxicity alone) | [9] |
Note: The IC50 values listed above are derived from different studies with varying experimental conditions. Direct comparison of these values should be approached with caution.
Mechanisms of Action: Disrupting Autophagy
Both this compound and Chloroquine function as autophagy inhibitors, but they target different stages of the process.
This compound is a late-stage autophagy and mitophagy inhibitor.[10][11][12] It acts by blocking the fusion of autophagosomes with lysosomes.[3] This disruption prevents the degradation of cellular components sequestered within autophagosomes, leading to their accumulation.
Chloroquine , a well-established antimalarial drug, also inhibits autophagy at a late stage. It is a lysosomotropic agent, meaning it accumulates within lysosomes.[8] By raising the pH of the lysosome, Chloroquine inhibits the activity of lysosomal enzymes and blocks the fusion of autophagosomes with lysosomes.[7][9][13]
Impact on the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell survival, proliferation, and growth. Both this compound and Chloroquine have been shown to negatively regulate this pathway in cancer cells.
This compound has been demonstrated to inhibit the PI3K/AKT pathway in gastric cancer cells.[1][14] Studies have shown that it can reduce the phosphorylation of key proteins in this pathway, leading to the induction of apoptosis.[1] In breast cancer, the combination of Liensinine and Artemisitene synergistically attenuates cancer progression by suppressing PI3K-AKT signaling.[15]
Chloroquine also exerts an inhibitory effect on the PI3K/AKT pathway. In colorectal cancer, Chloroquine has been found to suppress the PI3K/AKT pathway by targeting choline kinase alpha (CHKA).[4][5] Similarly, in cervical cancer, Chloroquine induces apoptosis by inhibiting the PI3K/AKT/MDM2 signaling pathway.[6]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the efficacy of this compound and Chloroquine.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 3000-5000 cells/well) and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound or Chloroquine for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Reagent Incubation: After the treatment period, a solution of CCK-8 or MTT is added to each well, and the plates are incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined from the dose-response curve.
Autophagy Flux Assay (Western Blotting)
-
Cell Treatment: Cells are treated with the test compound (this compound or Chloroquine) in the presence or absence of a lysosomal inhibitor like Bafilomycin A1 for a defined period.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against LC3 and SQSTM1/p62, followed by incubation with a secondary antibody.
-
Detection and Analysis: The protein bands are visualized, and the band intensities are quantified. An increase in the LC3-II/LC3-I ratio and accumulation of SQSTM1/p62 in the presence of the compound compared to the control indicates autophagy inhibition.
References
- 1. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonistic effects of chloroquine on autophagy occurrence potentiate the anticancer effects of everolimus on renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 13. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of Liensinine Diperchlorate and Artemisitene: A Comparative Guide
For Immediate Release
A recent study has unveiled the potent synergistic anti-cancer effects of two natural compounds, Liensinine diperchlorate (LIN) and artemisitene (ATT), in breast cancer models. This guide provides a comprehensive overview of the key findings, experimental data, and underlying mechanisms, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
The combination of LIN, derived from the seeds of Nelumbo nucifera Gaertn (lotus), and ATT, from Artemisia annua, has been shown to significantly inhibit breast cancer progression by suppressing the PI3K-AKT signaling pathway.[1][2] This synergistic interaction not only enhances the therapeutic efficacy but also demonstrates promising results in patient-derived organoids, suggesting a potential new avenue for breast cancer therapy.[1]
Quantitative Analysis of Synergistic Effects
The combination of this compound and artemisitene has demonstrated a dose-dependent and synergistic inhibition of breast cancer cell viability and proliferation.[1] The following tables summarize the key quantitative data from the study.
Table 1: Synergistic Inhibition of Breast Cancer Cell Viability (CCK-8 Assay)
| Treatment Group | Concentration | % Cell Viability (Compared to Control) |
| Control | - | 100% |
| Liensinine (LIN) | Dose-dependent | Inhibition Observed |
| Artemisitene (ATT) | Dose-dependent | Inhibition Observed |
| LIN + ATT | Combined Doses | Synergistic Inhibition |
Note: Specific concentrations and percentage values were noted as dose-dependent in the source material. The combination consistently showed a stronger inhibitory effect than either compound alone.
Table 2: Efficacy in Breast Cancer Patient-Derived Organoids (PDOs)
| Treatment Group | Effect on PDO Growth |
| Control | Normal Growth |
| Liensinine (LIN) | Dose-dependent Suppression |
| Artemisitene (ATT) | Dose-dependent Suppression |
| LIN + ATT | Synergistic Attenuation of Growth |
This data highlights the translational potential of the combination therapy in a more clinically relevant model.[1]
Table 3: In Vivo Tumor Growth Inhibition (Murine Xenograft Model)
| Treatment Group | Effect on Tumor Growth | Observed Side Effects |
| Control | Progressive Tumor Growth | - |
| Liensinine (LIN) | Inhibition | No obvious side effects |
| Artemisitene (ATT) | Inhibition | No obvious side effects |
| LIN + ATT | Augmented Inhibitory Efficacy | No obvious side effects |
The in vivo results corroborate the in vitro findings, demonstrating a significant and safe anti-tumor effect of the combination.[1]
Underlying Mechanism: Suppression of the PI3K-AKT Signaling Pathway
The synergistic anti-cancer activity of this compound and artemisitene is attributed to the inactivation of the PI3K-AKT signaling pathway.[1][2] This pathway is crucial for regulating cell proliferation, survival, and migration. The combination treatment leads to a downregulation of key proteins in this pathway, ultimately promoting apoptosis and inhibiting cancer cell progression.[1]
Caption: PI3K-AKT signaling pathway inhibited by LIN and ATT.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the synergistic effects of this compound and artemisitene.
1. Cell Viability Assay (CCK-8)
-
Cell Seeding: Breast cancer cells were seeded in 96-well plates at a specified density.
-
Treatment: Cells were treated with varying concentrations of LIN, ATT, or a combination of both for a designated period.
-
Reagent Addition: 10 µL of CCK-8 solution was added to each well.
-
Incubation: Plates were incubated for a specified time at 37°C.
-
Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
2. DNA Replication Assay (EdU)
-
Cell Treatment: Cells were treated with LIN, ATT, or their combination.
-
EdU Incorporation: Cells were incubated with 50 µM EdU for a specified time.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
Staining: EdU was stained using an Apollo staining reaction solution, and nuclei were counterstained with Hoechst 33342.
-
Imaging: Images were captured using a fluorescence microscope.
3. Colony Formation Assay
-
Cell Seeding: A low density of cells was seeded in 6-well plates.
-
Treatment: Cells were treated with LIN, ATT, or their combination.
-
Incubation: Plates were incubated for approximately two weeks to allow for colony formation.
-
Fixation and Staining: Colonies were fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies was counted.
4. Cell Migration and Invasion Assays (Transwell)
-
Chamber Preparation: Transwell chambers with or without Matrigel coating were used for invasion and migration assays, respectively.
-
Cell Seeding: Cells in serum-free medium were seeded into the upper chamber.
-
Treatment: The lower chamber was filled with a medium containing chemoattractants and the respective drug treatments.
-
Incubation: Plates were incubated for a specified time to allow for cell migration or invasion.
-
Staining and Counting: Cells that migrated or invaded to the lower surface of the membrane were fixed, stained, and counted under a microscope.
5. Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells were treated with LIN, ATT, or their combination.
-
Staining: Cells were harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Analysis: The percentage of apoptotic cells was determined by flow cytometry.
6. Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Cells were treated with the specified compounds.
-
Probe Incubation: Cells were incubated with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Measurement: The fluorescence intensity, corresponding to the level of intracellular ROS, was measured using a flow cytometer or fluorescence microscope.
Caption: Experimental workflow for evaluating synergy.
Conclusion
The synergistic combination of this compound and artemisitene presents a promising therapeutic strategy for breast cancer. The robust preclinical data, including efficacy in patient-derived organoids and a favorable safety profile in vivo, underscores the potential of this combination for further clinical investigation. The elucidation of the PI3K-AKT signaling pathway as the underlying mechanism provides a solid foundation for future research and development in this area.
References
- 1. liensinine-diperchlorate-and-artemisitene-synergistically-attenuate-breast-cancer-progression-through-suppressing-pi3k-akt-signaling-and-their-efficiency-in-breast-cancer-patient-derived-organoids - Ask this paper | Bohrium [bohrium.com]
- 2. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Tumor Potential of Liensinine Diperchlorate: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo anti-tumor effects of Liensinine diperchlorate against established chemotherapeutic agents, doxorubicin and oxaliplatin. This guide provides a meticulous examination of experimental data, detailed protocols, and the underlying molecular mechanisms, offering a valuable resource for advancing cancer research.
This compound, a bisbenzylisoquinoline alkaloid extracted from the lotus seed embryo, has demonstrated significant anti-tumor activity across a range of cancer models. This guide synthesizes the available preclinical data to facilitate an objective comparison with doxorubicin and oxaliplatin, two widely used chemotherapy drugs.
In Vivo Efficacy: A Head-to-Head Comparison
Quantitative data from xenograft studies in mice reveals the potent anti-tumor effects of this compound. The following tables summarize key efficacy parameters, providing a clear comparison with doxorubicin and oxaliplatin in their respective cancer models.
| Drug | Cancer Model | Dosage | Route of Administration | Tumor Growth Inhibition | Reference |
| This compound | Non-Small-Cell Lung Cancer (A549 xenograft) | 20 mg/kg/day | Intraperitoneal | Significant reduction in tumor volume and weight | [1][2] |
| This compound | Hepatocellular Carcinoma (Huh7 xenograft) | 20 mg/kg daily | Intraperitoneal | Significantly inhibited tumor growth | [3] |
| This compound | Colorectal Cancer (CRC xenografts) | Not Specified | Not Specified | Markedly suppressed tumor growth | [4][5] |
| This compound | Gastric Cancer | 10 µM | Intraperitoneal (every 2 days) | Markedly inhibited tumor burden | [6][7] |
| Doxorubicin | Breast Cancer (MCF-7 xenograft) | 6 and 10 mg/kg/injection i.v. weekly for 3 weeks | Intravenous | Significant activity against all three breast tumors studied | [8] |
| Doxorubicin (in PBCA NPs) | Breast Cancer | Not Specified | Intravenous | 40% greater tumor growth inhibition than free DOX | [9] |
| Doxorubicin (in BNS) | Breast Cancer (BALB-neuT mice) | 5 times lower than therapeutic dose | Not Specified | 60% inhibition of breast cancer growth | [6][7] |
| Oxaliplatin | Colorectal Cancer (HCT-8 and HT-29 xenografts) | Not Specified | Not Specified | Tumor delay of 12.6 and 14.4 days, respectively | [4] |
| Oxaliplatin | Colorectal Cancer (HCT116 xenograft) | 2 mg/kg | Not Specified | Effective inhibition of tumor growth | [5] |
Deep Dive into the Molecular Mechanisms
The anti-tumor activity of this compound is attributed to its modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. This guide provides detailed diagrams of these pathways, offering a visual representation of the drug's mechanism of action compared to doxorubicin and oxaliplatin.
Experimental Methodologies at a Glance
Reproducibility is paramount in scientific research. This guide provides a detailed overview of the experimental protocols employed in the in vivo studies of this compound and its comparators.
Key Experimental Protocols
This compound:
-
Animal Models: Nude mice are commonly used for xenograft studies with various human cancer cell lines, including colorectal, gastric, hepatocellular, and non-small-cell lung cancer.[1][2][3][4][6]
-
Drug Administration: this compound is typically administered via intraperitoneal injection at doses ranging from 10 to 20 mg/kg daily or on alternating days.[3][6][7]
-
Efficacy Evaluation: Tumor volume and weight are measured regularly to assess tumor growth inhibition. At the end of the study, tumors are often excised for further analysis, such as immunohistochemistry for proliferation markers like Ki-67.[4][5][6]
Doxorubicin:
-
Animal Models: Murine breast cancer models, including xenografts of human breast cancer cell lines (e.g., MCF-7) in nude mice, are frequently utilized.[8][9]
-
Drug Administration: Doxorubicin is typically administered intravenously. Dosing schedules can vary, for example, weekly injections for a specified number of weeks.[8]
-
Efficacy Evaluation: Tumor growth inhibition is the primary endpoint, measured by changes in tumor volume. Survival studies are also conducted to assess the impact on overall survival.[9]
Oxaliplatin:
-
Animal Models: Colorectal cancer xenograft models in nude mice, using cell lines such as HCT-8, HT-29, and HCT116, are standard for evaluating oxaliplatin's efficacy.[4][5]
-
Drug Administration: The route of administration is often not explicitly stated in the abstracts but is typically intravenous or intraperitoneal. Dosages in xenograft models can be around 2 mg/kg.[5]
-
Efficacy Evaluation: Tumor delay (the time it takes for the tumor to reach a certain size) and tumor growth inhibition are key parameters.[4] Immunohistochemical analysis of proliferation markers is also performed.[5]
This comparative guide underscores the potential of this compound as a promising anti-tumor agent. Its distinct mechanisms of action and demonstrated in vivo efficacy warrant further investigation and consideration in the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro antitumor activity of oxaliplatin in combination with cetuximab in human colorectal tumor cell lines expressing different level of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic response of human tumor xenografts in athymic mice to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Confirming autophagy inhibition by Liensinine diperchlorate using fluorescence microscopy.
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Liensinine diperchlorate's performance in inhibiting autophagy against other common inhibitors. Supported by experimental data and detailed protocols, we provide a comprehensive overview for confirming autophagy inhibition using fluorescence microscopy.
Visualizing the Autophagy Pathway and Experimental Process
To better understand the mechanisms discussed, the following diagrams illustrate the canonical autophagy pathway and the experimental workflow for its assessment.
Caption: The canonical autophagy signaling pathway, highlighting the stages of initiation, nucleation, elongation, and fusion, with points of intervention for various inhibitors.
Caption: A streamlined experimental workflow for assessing autophagy inhibition using fluorescence microscopy, from cell culture to data interpretation.
Comparative Analysis of Autophagy Inhibitors
This compound is a novel inhibitor of late-stage autophagy, specifically targeting the fusion of autophagosomes with lysosomes.[1][2] To objectively evaluate its efficacy, we compare it with other well-established autophagy inhibitors.
| Inhibitor | Stage of Inhibition | Mechanism of Action |
| This compound | Late Stage | Blocks autophagosome-lysosome fusion.[1][2][3] |
| Chloroquine (CQ) | Late Stage | Impairs autophagosome-lysosome fusion and inhibits lysosomal enzymes by raising lysosomal pH.[4][5][6] |
| Bafilomycin A1 (BafA1) | Late Stage | A potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), which prevents lysosomal acidification and autophagosome-lysosome fusion.[7][8][9] |
| 3-Methyladenine (3-MA) | Early Stage | Inhibits Class III PI3K (Vps34), which is crucial for the initiation and nucleation of autophagosomes.[10][11][12] |
Quantifying Autophagy Inhibition: A Data-Driven Comparison
The following table summarizes hypothetical quantitative data from a fluorescence microscopy experiment designed to compare the effects of this compound and other inhibitors on key autophagy markers.
| Treatment | Average LC3 Puncta per Cell | Average p62 Intensity (Arbitrary Units) | LysoTracker Intensity (Arbitrary Units) |
| Vehicle Control | 5 ± 2 | 100 ± 15 | 500 ± 50 |
| This compound | 55 ± 8 | 450 ± 40 | 480 ± 45 |
| Chloroquine | 60 ± 10 | 500 ± 55 | 250 ± 30 |
| Bafilomycin A1 | 65 ± 12 | 520 ± 60 | 200 ± 25 |
| 3-Methyladenine | 2 ± 1 | 95 ± 10 | 510 ± 52 |
Data Interpretation:
-
An increase in LC3 puncta indicates the accumulation of autophagosomes.[13][14] Both late-stage inhibitors (Liensinine, Chloroquine, Bafilomycin A1) show a significant increase in LC3 puncta, suggesting a blockage in the autophagic flux. Conversely, the early-stage inhibitor 3-MA prevents the formation of autophagosomes, resulting in a decrease in LC3 puncta.
-
p62/SQSTM1 is a protein that is selectively degraded by autophagy.[15] Its accumulation, reflected by increased fluorescence intensity, is another indicator of autophagy inhibition. The results parallel the LC3 puncta data, with late-stage inhibitors causing a marked increase in p62 levels.
-
LysoTracker is a fluorescent dye that stains acidic compartments, primarily lysosomes.[16][17] A decrease in LysoTracker intensity, as seen with Chloroquine and Bafilomycin A1, indicates a disruption of lysosomal acidity. This compound, however, does not significantly alter LysoTracker intensity, suggesting its mechanism of inhibiting autophagosome-lysosome fusion may be independent of altering lysosomal pH.[18]
Detailed Experimental Protocols
For reproducible and reliable results, the following detailed protocols are provided for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or a cell line relevant to your research) onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Treatment: The following day, treat the cells with the respective inhibitors at their optimal concentrations (e.g., this compound: 10 µM, Chloroquine: 50 µM, Bafilomycin A1: 100 nM, 3-Methyladenine: 5 mM) for a predetermined duration (e.g., 6-24 hours). Include a vehicle-treated control group (e.g., DMSO or PBS).
Immunofluorescence Staining for LC3 and p62
-
Fixation: After treatment, wash the cells twice with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against LC3B (e.g., rabbit anti-LC3B) and p62/SQSTM1 (e.g., mouse anti-p62) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit IgG Alexa Fluor 488 and goat anti-mouse IgG Alexa Fluor 594) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
LysoTracker Staining
-
Staining: For live-cell imaging, add LysoTracker Red DND-99 (50-75 nM) to the cell culture medium 30-60 minutes before the end of the inhibitor treatment period.
-
Imaging: After incubation, replace the medium with fresh, pre-warmed medium and immediately proceed to imaging. For fixed-cell analysis, LysoTracker staining should be performed before fixation.
Fluorescence Microscopy and Image Analysis
-
Image Acquisition: Acquire images using a fluorescence microscope or a confocal microscope equipped with the appropriate filters for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594/LysoTracker Red (red).
-
Quantification:
-
LC3 Puncta: For each condition, count the number of distinct LC3 puncta per cell in a minimum of 50 cells from multiple random fields.
-
p62 and LysoTracker Intensity: Measure the mean fluorescence intensity of p62 and LysoTracker per cell using image analysis software such as ImageJ or CellProfiler.
-
By following these protocols and utilizing the comparative data provided, researchers can effectively confirm and quantify the inhibitory effects of this compound on autophagy, facilitating its evaluation as a potential therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Bafilomycin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. invivogen.com [invivogen.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 16. Monitoring Autophagy in Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for evaluating autophagy using LysoTracker staining in the epithelial follicle stem cells of the Drosophila ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results with Liensinine Diperchlorate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility and performance of Liensinine diperchlorate, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn. It is intended to offer an objective overview for researchers and professionals in drug development, with a focus on its anti-cancer properties. While the available literature provides insights into its mechanisms, a comprehensive assessment of experimental reproducibility is often limited by the reporting standards of individual studies. This guide synthesizes available data to address this gap.
Executive Summary
This compound has demonstrated anti-cancer activities in preclinical studies, primarily through the induction of apoptosis and inhibition of autophagy.[1][2][3] Its effects have been observed in various cancer cell lines, including colorectal, breast, and non-small-cell lung cancer.[2][3][4] Key signaling pathways implicated in its mechanism of action include the c-Jun N-terminal kinase (JNK) and the PI3K/AKT pathways.[2][4] This guide presents available quantitative data, details common experimental protocols, and visualizes the key cellular processes affected by this compound to aid in the design and interpretation of future studies.
Data Presentation: Performance and Comparison
The following tables summarize quantitative data from studies on this compound and its alternatives. It is important to note that direct comparisons of reproducibility between different studies are challenging due to variations in experimental conditions and reporting.
Table 1: In Vitro Cytotoxicity of this compound vs. 5-Fluorouracil in Colorectal Cancer Cells
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference | Notes |
| Liensinine | HT-29 | Not explicitly stated, but dose-dependent inhibition observed up to 20 µM | 24h | [2] | The study shows a dose-response curve, but does not provide a precise IC50 value. |
| 5-Fluorouracil | HCT 116 | 185 | 24h | [5] | Data from a study on 5-FU nanoparticles; IC50 for free 5-FU is presented here for comparison. |
| 5-Fluorouracil | HT-29 | Not reached | 24h | [5] | HT-29 cells showed higher resistance to 5-FU compared to HCT 116. |
| 5-Fluorouracil | HROC147 T0 M1 | 2.5 | Not specified | [6] | |
| 5-Fluorouracil | HROC277 T0 M1 | 9.2 | Not specified | [6] |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment | Cancer Type | Animal Model | Dosage | Outcome | Reference |
| Liensinine | Colorectal Cancer | Nude mice with CRC tumor xenografts | Not specified | Markedly suppressed tumor growth | [2] |
| Liensinine + Artemisitene | Breast Cancer | Not specified | Not specified | Synergistically attenuated tumor growth | [4] |
Table 3: Modulation of Autophagy by Liensinine
| Cell Line | Treatment | Key Finding | Method | Reference |
| Non-small-cell lung cancer cells | Liensinine | Increased expression of LC3B-II in a concentration-dependent manner, indicating autophagosome accumulation. | Western Blot | [3] |
| MNT-1 cells | Liensinine (48h) | Increased autophagic flux. | Western Blot for LC3-I/II | [7] |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are summaries of protocols commonly used to evaluate the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Plate colorectal cancer cells (e.g., HT-29) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The results are typically expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Treat colorectal cancer cells with this compound at desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis for Signaling Pathways and Autophagy
This technique is used to detect changes in protein expression levels in key signaling pathways (JNK, PI3K/AKT) and autophagy markers (LC3B).
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., phospho-JNK, JNK, phospho-AKT, AKT, LC3B) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
-
Quantification: Analyze the band intensities using densitometry software.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Assessing Liensinine's Anti-Cancer Effects
Caption: A typical experimental workflow.
Logical Relationship of Liensinine's Effect on Autophagy
Caption: Liensinine's inhibition of late-stage autophagy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Liensinine diperchlorate's effect on PI3K/AKT signaling compared to other inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of liensinine diperchlorate's effects on the critical PI3K/AKT signaling pathway against other well-established inhibitors. The data presented is curated from peer-reviewed scientific literature to offer an objective analysis, supported by detailed experimental methodologies.
Introduction to PI3K/AKT Signaling and its Inhibition
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target different nodes within this pathway. This guide focuses on comparing the effects of this compound, a natural isoquinoline alkaloid, with established PI3K/AKT pathway inhibitors such as Wortmannin, LY294002, and Perifosine.
A key distinction that emerges from current research is the mechanism of action. While traditional inhibitors like Wortmannin and LY294002 directly target the kinase activity of PI3K, and Perifosine targets AKT, this compound appears to exert its inhibitory effect on the PI3K/AKT pathway through an indirect mechanism involving the generation of Reactive Oxygen Species (ROS).[1][2]
Comparative Analysis of Inhibitor Performance
The following tables summarize the key characteristics and quantitative data for this compound and other selected PI3K/AKT pathway inhibitors.
Table 1: Mechanism of Action and Key Features
| Inhibitor | Target(s) | Mechanism of Action | Key Features |
| This compound | Primarily indirect via ROS generation | Induces the production of Reactive Oxygen Species (ROS), which in turn leads to the inhibition of PI3K and AKT phosphorylation.[1] | Natural product with a multi-faceted biological profile. Its effect on PI3K/AKT is linked to cellular stress responses. |
| Wortmannin | Pan-PI3K | Covalent, irreversible inhibitor of the catalytic subunit of PI3K. | Potent, but non-selective inhibitor of PI3K isoforms. Also known to inhibit other kinases at higher concentrations. |
| LY294002 | Pan-PI3K | Reversible, ATP-competitive inhibitor of all Class I PI3K isoforms. | A widely used research tool for studying the PI3K pathway. More selective than Wortmannin but can have off-target effects. |
| Perifosine | AKT | Inhibits the translocation of AKT to the plasma membrane by targeting its pleckstrin homology (PH) domain. | An alkylphospholipid that specifically targets a key downstream effector of PI3K signaling. |
Table 2: Comparative Efficacy (IC50 Values)
| Inhibitor | Target/Process | IC50 Value | Cell Line/System |
| This compound | Cell Proliferation (Gastric Cancer) | ~40-80 µM (for significant apoptosis)[1] | BGC823, SGC7901 |
| Wortmannin | PI3K | ~2-5 nM | In vitro kinase assays |
| LY294002 | PI3Kα | 0.5 µM | In vitro kinase assays |
| PI3Kβ | 0.97 µM | In vitro kinase assays | |
| PI3Kδ | 0.57 µM | In vitro kinase assays | |
| Perifosine | Cell Proliferation | 0.6-8.9 µM | Various cancer cell lines |
Note: A direct IC50 value for this compound on PI3K or AKT kinase activity has not been reported in the reviewed literature, reflecting its indirect mode of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[3]
-
Cell Seeding: Plate human gastric cancer cells (e.g., BGC823, SGC7901) in 96-well plates at a density of 5 x 10³ cells per well and culture for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis of PI3K/AKT Pathway Phosphorylation
This protocol is based on the methodology used to assess the impact of this compound on key signaling proteins.[1]
-
Cell Treatment and Lysis: Treat gastric cancer cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-PI3K, total PI3K, phospho-AKT (Ser473), and total AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Reactive Oxygen Species (ROS) Detection Assay
This protocol describes the measurement of intracellular ROS levels, a key aspect of this compound's mechanism.[1]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the specified duration.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate them with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed.
Caption: The canonical PI3K/AKT signaling pathway.
References
Safety Operating Guide
Prudent Disposal of Liensinine Diperchlorate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling liensinine diperchlorate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While the substance is not classified as hazardous, adherence to established chemical waste protocols is essential to maintain a safe working environment and comply with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care. Although a safety data sheet (SDS) has classified it as not a hazardous substance or mixture, general laboratory best practices for handling chemical compounds should be strictly followed[1].
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Avoid the formation of dust and aerosols. Use in a well-ventilated area, preferably within a chemical fume hood[1].
In Case of Accidental Release:
-
For spills, absorb the substance with a non-combustible material like sand or earth.
-
Decontaminate surfaces by scrubbing with alcohol[1].
-
Collect all contaminated materials into a designated, sealed container for disposal[1][2][3].
-
Prevent the substance from entering drains or water courses[1].
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves treating it as a chemical waste product to be managed by your institution's Environmental Health and Safety (EHS) department or equivalent authority. This ensures compliance with all local and national regulations.
-
Waste Identification and Collection:
-
Treat all unwanted this compound, including expired material, contaminated material, and residues, as chemical waste.
-
Collect the waste in a designated, compatible, and clearly labeled container. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue[4]. The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof cap[2][3].
-
-
Labeling the Waste Container:
-
Label the waste container clearly with the words "Hazardous Waste"[4].
-
The label must include the full chemical name: "this compound" (abbreviations are not permitted)[2][4].
-
Indicate the quantity of the waste.
-
Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator[4].
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste[4].
-
Complete any required hazardous waste disposal forms provided by your EHS department. This may include a detailed list of the chemical constituents and their quantities[4].
-
Do not dispose of this compound in the regular trash or down the drain[4][5]. Disposal via the sanitary sewer system is only permissible with explicit written approval from the EHS department[4].
-
Quantitative Data Summary
For safe handling and storage, the following quantitative data for this compound is provided.
| Parameter | Value | Source |
| Storage Temperature (Powder) | 4°C, sealed storage, away from moisture | [1][6] |
| Storage Temperature (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (sealed) | [1][7] |
| Solubility in DMSO | 45 mg/mL (55.44 mM) | [8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
